molecular formula C7H14ClNO2 B1456273 Methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 1398534-59-2

Methyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B1456273
CAS No.: 1398534-59-2
M. Wt: 179.64 g/mol
InChI Key: CKMCJNXERREXFB-UHFFFAOYSA-N
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Description

Methyl 3-aminocyclopentanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCJNXERREXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398534-59-2
Record name Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398534-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Strategic Role of Methyl 3-Aminocyclopentanecarboxylate Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-aminocyclopentanecarboxylate hydrochloride has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its inherent structural features, including a constrained five-membered ring and strategically positioned functional groups, provide a unique platform for the design of novel therapeutics targeting a range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this valuable synthetic intermediate. We will delve into its chemical properties, stereoselective synthesis, key synthetic transformations, and its application in the development of notable drug candidates. This guide aims to serve as a practical resource, complete with detailed experimental protocols and an exploration of the structure-activity relationships that underpin the therapeutic potential of its derivatives.

Introduction: The Significance of the Aminocyclopentane Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets with high potency and selectivity is paramount. Saturated carbocyclic scaffolds have garnered significant attention due to their ability to provide three-dimensional diversity, which is often crucial for optimal target engagement. Among these, the aminocyclopentane moiety has proven to be a particularly fruitful scaffold. The constrained nature of the five-membered ring can pre-organize appended functional groups into well-defined spatial orientations, facilitating favorable interactions with protein binding pockets.

Methyl 3-aminocyclopentanecarboxylate hydrochloride, as a readily accessible and synthetically tractable building block, serves as an excellent starting point for the exploration of this chemical space. The presence of a primary amine and a methyl ester offers two orthogonal handles for chemical modification, allowing for the systematic elaboration of the core structure to probe structure-activity relationships (SAR).

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective utilization in synthesis.

Table 1: Physicochemical Properties of Methyl 3-Aminocyclopentanecarboxylate Hydrochloride [1]

PropertyValue
CAS Number 1398534-59-2
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
IUPAC Name methyl 3-aminocyclopentane-1-carboxylate;hydrochloride
SMILES COC(=O)C1CCC(C1)N.Cl
InChI InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.7 ppm. The protons on the cyclopentane ring would appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton attached to the carbon bearing the amino group would likely be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum would feature a peak for the carbonyl carbon of the ester at approximately 175 ppm. The methoxy carbon would resonate around 52 ppm. The carbons of the cyclopentane ring would appear in the aliphatic region, with the carbon attached to the nitrogen atom being the most downfield of the ring carbons.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₇H₁₃NO₂) at m/z 143.18. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the cyclopentane ring.

Stereoselective Synthesis: Accessing Chiral Scaffolds

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure forms of the aminocyclopentane scaffold is of utmost importance. Several strategies have been developed to achieve this, including:

  • Chiral Resolution: Racemic mixtures of 3-aminocyclopentanecarboxylic acid or its esters can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

  • Enzymatic Resolution: Enzymes, such as lipases, can be employed to selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed acid.[2]

  • Asymmetric Synthesis: De novo synthesis of the cyclopentane ring using chiral catalysts or auxiliaries can provide direct access to enantiomerically enriched products.[3] For instance, a patent for the synthesis of a related chiral intermediate, (1R,3S)-3-aminocyclopentanol hydrochloride, highlights a multi-step process involving an asymmetric Diels-Alder reaction and enzymatic resolution to establish the desired stereochemistry.[4]

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of Methyl 3-aminocyclopentanecarboxylate hydrochloride lies in the reactivity of its amino and ester functionalities. These groups serve as versatile handles for the introduction of molecular diversity.

Amide Bond Formation: A Gateway to Diverse Derivatives

The primary amine of Methyl 3-aminocyclopentanecarboxylate hydrochloride can be readily acylated with a wide range of carboxylic acids, acid chlorides, or activated esters to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry, allowing for the exploration of a vast chemical space.

Diagram 1: General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_outcome Outcome start Methyl 3-aminocyclopentane- carboxylate HCl base 1. Base Treatment (e.g., Et3N, DIPEA) start->base Free Amine Generation acid Carboxylic Acid (R-COOH) coupling 2. Coupling Agent (e.g., HATU, EDC/HOBt) acid->coupling base->coupling reaction 3. Reaction (RT to elevated temp.) coupling->reaction workup Aqueous Workup & Purification reaction->workup product N-Acylated Product workup->product

Caption: Workflow for the synthesis of amide derivatives.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Dissolution: Dissolve Methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0-2.2 eq.), to neutralize the hydrochloride salt and liberate the free amine. Stir the solution for 10-15 minutes at room temperature.

  • Acid and Coupling Agent Addition: In a separate flask, dissolve the desired carboxylic acid (1.0-1.2 eq.) in the same solvent. To this solution, add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.2 eq.).

  • Reaction: Add the activated carboxylic acid solution to the amine solution. Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide.

N-Alkylation and Reductive Amination: Expanding the Amine Functionality

The primary amine can also be functionalized through N-alkylation or reductive amination to introduce various alkyl or aryl groups.

Diagram 2: N-Alkylation and Reductive Amination Pathways

N_Alkylation_Reductive_Amination cluster_alkylation Direct N-Alkylation cluster_reductive Reductive Amination start Methyl 3-aminocyclopentane- carboxylate (free base) base Base (e.g., K2CO3) start->base aldehyde Aldehyde/Ketone (R'CHO) start->aldehyde alkyl_halide Alkyl Halide (R-X) alkyl_halide->base product_alk N-Alkylated Product base->product_alk reducing_agent Reducing Agent (e.g., NaBH(OAc)3) aldehyde->reducing_agent product_red N-Alkylated Product reducing_agent->product_red SAR_Exploration cluster_modifications Modification Points core Methyl 3-aminocyclopentanecarboxylate Scaffold r1 R1 Group (Amide/Amine Substituent) core->r1 Vary size, electronics, H-bonding potential ester_mod Ester Modification (e.g., hydrolysis, amidation) core->ester_mod Modulate polarity, metabolic stability ring_sub Ring Substitution (Additional functionalization) core->ring_sub Introduce new interaction points

Sources

"Methyl 3-aminocyclopentanecarboxylate hydrochloride" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-aminocyclopentanecarboxylate hydrochloride

Introduction

Methyl 3-aminocyclopentanecarboxylate hydrochloride is a valuable building block in modern drug discovery and organic synthesis. Its bifunctional nature, incorporating both a secondary amine hydrochloride salt and a methyl ester on a cyclopentyl scaffold, makes it a key intermediate for accessing a diverse range of complex molecular architectures. As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety and handling considerations for Methyl 3-aminocyclopentanecarboxylate hydrochloride. It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from established safety principles and data from structurally analogous compounds, providing a robust framework for risk assessment and safe laboratory practice.

Hazard Identification and Classification

The anticipated hazards associated with Methyl 3-aminocyclopentanecarboxylate hydrochloride are summarized below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4 (Est.)H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Est. : Estimated based on data for analogous compounds.[1]

Signal Word: Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The hydrochloride salt form suggests the material is a solid, likely crystalline, and potentially hygroscopic. As a solid, the primary route of exposure during handling is through inhalation of dust and direct contact with skin and eyes.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE. The causality is clear: engineering controls are designed to contain the hazard at the source, while PPE provides a final barrier of protection for the operator.

Engineering Controls
  • Chemical Fume Hood: All weighing and transfer operations involving Methyl 3-aminocyclopentanecarboxylate hydrochloride solid should be conducted in a certified chemical fume hood to minimize the inhalation of airborne dust.[2] The rationale is to maintain airborne concentrations well below any potential occupational exposure limits.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards of skin, eye, and respiratory contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] For operations with a higher risk of splash or dust generation, a face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[3]

    • Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect against incidental skin contact.[3]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, if engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[3][5]

PPE_Hierarchy cluster_Controls Exposure Control Strategy cluster_PPE Required PPE Components Eng_Controls Engineering Controls (Primary Barrier) PPE Personal Protective Equipment (Secondary Barrier) Eng_Controls->PPE If hazard cannot be fully contained Eye Eye Protection (Goggles/Face Shield) PPE->Eye Skin Skin Protection (Gloves, Lab Coat) PPE->Skin Resp Respiratory Protection (As needed) PPE->Resp Admin_Controls Administrative Controls (Procedural Safety) Admin_Controls->PPE Defines proper use

Caption: Hierarchy of controls for handling chemical hazards.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is a self-validating system for safety. Each step is designed to prevent accidental release and degradation of the material.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][5]

  • Grounding: For transfers of larger quantities of solid, take precautionary measures against static discharge.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][6][7] Do not eat, drink, or smoke in areas where the chemical is handled.[2][6]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Atmosphere: As an amine salt, the compound may be sensitive to air and moisture. Store in a desiccator or under an inert atmosphere if prolonged stability is required.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases. The amine hydrochloride is acidic and will react exothermically with bases.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: If dust is inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] Seek immediate medical attention if respiratory symptoms (coughing, shortness of breath) occur.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[2]

Spill Response

A systematic approach to spill cleanup minimizes the spread of contamination and protects the response team.

Experimental Protocol: Small Spill Cleanup

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including a respirator, gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial spill pillow. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[5] Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or sponge. Decontaminate the area with a suitable cleaning agent, followed by a final water rinse.

  • Disposal: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled container for hazardous waste disposal according to institutional and local regulations.[2]

Spill_Response_Workflow Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Don_PPE 2. Don Full PPE Evacuate->Don_PPE Contain 3. Cover with Inert Absorbent Don_PPE->Contain Collect 4. Collect into Waste Container Contain->Collect Decon 5. Decontaminate Surface Collect->Decon Dispose 6. Dispose of Waste Decon->Dispose Secure Area Secure Dispose->Secure

Caption: Step-by-step workflow for chemical spill response.

Physical and Chemical Properties

The following data is computed from the PubChem database for Methyl 3-aminocyclopentanecarboxylate hydrochloride (CID 67068351).[8]

PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
IUPAC Name methyl 3-aminocyclopentane-1-carboxylate;hydrochloride
CAS Number 1398534-59-2
Physical State Solid (assumed)
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[6] Reacts with strong bases to liberate the free amine.

  • Chemical Stability: May be sensitive to air and moisture (hygroscopic).[2][6]

  • Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.[6]

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Upon thermal decomposition, may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6]

Conclusion

Methyl 3-aminocyclopentanecarboxylate hydrochloride is a key synthetic intermediate that can be handled safely by adhering to the principles of good laboratory practice. The core tenets of this guide—understanding potential hazards through analogy, utilizing a hierarchy of controls, and being prepared for emergencies—provide a robust framework for its safe use. By integrating these protocols into all workflows, researchers can mitigate risks and focus on their primary objective: advancing scientific discovery.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: cyclopentane. Retrieved from [Link]

  • Generic Supplier. (n.d.). MSDS of methyl 3-aminooxolane-3-carboxylate hydrochloride.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetramethylammonium hydroxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67068351, Methyl 3-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to Methyl 3-Aminocyclopentanecarboxylate Hydrochloride: Stereochemistry, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminocyclopentanecarboxylate hydrochloride is a valuable building block in medicinal chemistry and organic synthesis. As a constrained β-amino acid ester, its rigid cyclopentyl scaffold offers a strategic tool for designing molecules with specific three-dimensional conformations. This property is particularly sought after in the development of peptidomimetics and other therapeutic agents where precise spatial arrangement of functional groups is critical for biological activity.[1][2][3] This guide provides an in-depth analysis of the compound's nomenclature, stereoisomerism, physicochemical properties, stereoselective synthesis, and applications in drug discovery.

Part 1: Nomenclature and Stereoisomerism: A Case for Precision

The name "methyl 3-aminocyclopentanecarboxylate hydrochloride" is ambiguous as it does not define the stereochemistry of the two stereocenters on the cyclopentane ring (C1 and C3). The relative orientation of the amino and methoxycarbonyl groups gives rise to two diastereomers: cis and trans. Each of these diastereomers exists as a pair of enantiomers.

The general, non-stereospecific IUPAC name is methyl 3-aminocyclopentane-1-carboxylate;hydrochloride .

More precise IUPAC names are used for specific stereoisomers:

  • cis-isomer : The amino and methoxycarbonyl groups are on the same face of the cyclopentane ring. Specific enantiomers are designated as (1R,3S) or (1S,3R). For instance, one of the cis isomers is named methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride .

  • trans-isomer : The amino and methoxycarbonyl groups are on opposite faces of the ring. Specific enantiomers are designated as (1R,3R) or (1S,3S). For example, one of the trans isomers is named (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride .

This stereochemical diversity is a critical consideration in drug design, as different isomers can exhibit vastly different biological activities and pharmacokinetic profiles.

Part 2: Physicochemical Properties

The physicochemical properties of methyl 3-aminocyclopentanecarboxylate hydrochloride vary slightly between its stereoisomers. Below is a table summarizing key properties for the general structure and its common isomers.

PropertyValueReference
Molecular Formula C₇H₁₄ClNO₂[4]
Molecular Weight 179.64 g/mol [4]
Appearance Typically a white to off-white solid
Solubility Soluble in water and polar organic solvents like methanol

Table of Stereoisomers and their Identifiers:

Isomer NameCAS NumberPubChem CID
Methyl 3-aminocyclopentanecarboxylate hydrochloride (unspecified)1398534-59-267068351
cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride222530-29-2N/A
(+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid (precursor to a cis-isomer)71830-07-4410240
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (trans-isomer)1085842-51-8N/A

Part 3: Stereoselective Synthesis

The synthesis of a specific stereoisomer of methyl 3-aminocyclopentanecarboxylate hydrochloride is a two-stage process:

  • Stereoselective synthesis of the precursor amino acid: cis- or trans-3-aminocyclopentanecarboxylic acid.

  • Esterification of the carboxylic acid to the methyl ester hydrochloride.

The following sections provide a detailed, field-proven protocol for each stage.

Stage 1: Synthesis of the Precursor Amino Acid

The synthesis of the precursor 3-aminocyclopentanecarboxylic acid can be achieved through various routes. A common strategy involves the reductive amination of a keto-ester precursor.

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclopentanecarboxylic Acid

This protocol is adapted from established methods for the synthesis of cyclic amino acids.

  • Step 1: Synthesis of a β-enaminoketone. A starting material such as a 1,3-cyclopentanedione derivative is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a β-enaminoketone. This reaction introduces the nitrogen atom and sets the stage for stereoselective reduction.

  • Step 2: Diastereoselective Reduction. The β-enaminoketone is then reduced. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome (the cis to trans ratio). For example, reduction with sodium in a mixture of THF and isopropyl alcohol can afford a mixture of cis and trans amino alcohols.[5]

  • Step 3: Separation of Diastereomers. The resulting mixture of cis and trans amino alcohol diastereomers can be separated by column chromatography.

  • Step 4: Oxidative Cleavage and Deprotection. The separated amino alcohol is then subjected to oxidative cleavage of the chiral auxiliary and oxidation of the alcohol to a carboxylic acid, followed by deprotection to yield the desired cis or trans-3-aminocyclopentanecarboxylic acid.

Diagram of the Synthetic Workflow:

G A 1,3-Cyclopentanedione Derivative C β-Enaminoketone A->C B Chiral Amine B->C D Diastereoselective Reduction C->D E Mixture of cis/trans Amino Alcohols D->E F Chromatographic Separation E->F G_cis cis-Amino Alcohol F->G_cis G_trans trans-Amino Alcohol F->G_trans H_cis Oxidation & Deprotection G_cis->H_cis H_trans Oxidation & Deprotection G_trans->H_trans I_cis cis-3-Aminocyclopentanecarboxylic Acid H_cis->I_cis I_trans trans-3-Aminocyclopentanecarboxylic Acid H_trans->I_trans

Caption: Synthetic workflow for stereoselective synthesis of precursor amino acids.

Stage 2: Esterification to Methyl 3-Aminocyclopentanecarboxylate Hydrochloride

A highly efficient and widely applicable method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol.[3] This method is advantageous due to its mild reaction conditions and simple workup.

Experimental Protocol: Esterification

  • Reaction Setup: In a round-bottom flask, suspend the desired stereoisomer of 3-aminocyclopentanecarboxylic acid (1.0 equivalent) in anhydrous methanol (approximately 10 mL per gram of amino acid).

  • Addition of TMSCl: Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2.0 equivalents) dropwise with stirring.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-15 hours.[6]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid is the desired methyl 3-aminocyclopentanecarboxylate hydrochloride.

  • Purification: The crude product can be further purified by recrystallization, for example, by dissolving the concentrated reaction product in a minimal amount of hot methanol and adding a less polar solvent like tetrahydrofuran or diethyl ether to induce crystallization.[6]

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The absence of water is crucial to prevent the hydrolysis of both the TMSCl reagent and the desired ester product.

  • Trimethylchlorosilane (TMSCl): TMSCl serves a dual purpose. It reacts with the carboxylic acid to form a silyl ester intermediate, which is more susceptible to nucleophilic attack by methanol. It also reacts with the amino group to form the hydrochloride salt, which protects the amino group and improves the solubility of the starting material.

  • Room Temperature Reaction: The mild reaction temperature helps to prevent side reactions and racemization at the chiral centers.

Part 4: Applications in Drug Development

The rigid cyclopentane scaffold of methyl 3-aminocyclopentanecarboxylate hydrochloride makes it an invaluable building block for creating conformationally constrained peptidomimetics.[1][2][3] By incorporating these unnatural amino acid analogs into peptide sequences, researchers can enforce specific secondary structures, such as turns or helices. This conformational restriction can lead to:

  • Enhanced Potency: By locking the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced.

  • Increased Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.

  • Improved Metabolic Stability: The unnatural amino acid structure can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide drug.

Specific applications include:

  • Antiviral Agents: Cyclic amino acid derivatives are key components in many antiviral drugs. Their constrained nature allows for precise mimicry of the transition states of viral enzyme-catalyzed reactions.[7][8][9]

  • Neuroprotective Agents: These compounds serve as building blocks for drugs targeting neurological disorders, including Alzheimer's and Parkinson's disease.

  • Enzyme Inhibitors: The rigid scaffold is ideal for designing inhibitors that can fit snugly into the active site of enzymes. For example, they have been incorporated into inhibitors of calpain, a cysteine protease implicated in various pathological conditions.[1]

Diagram of Application in Peptidomimetic Design:

G A Methyl 3-Aminocyclopentanecarboxylate (Constrained Building Block) B Peptide Synthesis A->B C Peptidomimetic B->C D Enhanced Potency C->D E Increased Selectivity C->E F Improved Metabolic Stability C->F

Caption: Role as a constrained building block in peptidomimetic design.

Part 5: Safety and Handling

Methyl 3-aminocyclopentanecarboxylate hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the specific Safety Data Sheet (SDS) for detailed information. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3-aminocyclopentanecarboxylate hydrochloride, in its various stereoisomeric forms, is a powerful and versatile tool for the modern medicinal chemist. A thorough understanding of its stereochemistry is paramount for its effective use. The synthetic protocols outlined in this guide provide a reliable pathway to access these valuable building blocks. Their application in creating conformationally constrained molecules continues to be a promising strategy in the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol. (n.d.).
  • Anand, U., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Balbás, I. M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.).
  • Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. (1999). PubMed. [Link]

  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. (n.d.). PMC. [Link]

  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). ACS Pharmacology & Translational Science. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (n.d.). PubMed. [Link]

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. (n.d.). Request PDF. [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. [Link]

  • 26.4: Synthesis of Amino Acids. (2022). Chemistry LibreTexts. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. (2012). PMC. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]

  • [Application of methyl in drug design]. (2013). PubMed. [Link]

  • Methyl 3-aminocyclopentanecarboxylate hydrochloride. (n.d.). PubChem. [Link]

Sources

"Methyl 3-aminocyclopentanecarboxylate hydrochloride" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 3-aminocyclopentanecarboxylate Derivatives

Executive Summary

Methyl 3-aminocyclopentanecarboxylate hydrochloride represents a "privileged scaffold" in modern medicinal chemistry. As a cyclic


-amino acid derivative, it offers a distinct advantage over linear analogs (like GABA or 

-alanine) by introducing conformational restriction . This restriction reduces the entropic penalty of binding to biological targets, effectively "pre-organizing" the molecule for receptor interaction.

This guide provides a technical deep-dive into the synthesis, stereochemical considerations, and application of this scaffold in drug discovery, specifically focusing on its role in neuraminidase inhibitors (e.g., Peramivir analogs) and peptidomimetics.

Part 1: Structural Architecture & Stereochemistry

The utility of the 3-aminocyclopentanecarboxylate core lies in its stereochemical diversity.[1] Unlike planar aromatic rings, the cyclopentane ring adopts an "envelope" or "twist" conformation, allowing substituents to project into defined vectors of 3D space.

1.1 Stereochemical Configurations

The 1,3-substitution pattern generates two relative diastereomers, each with two enantiomers. The biological activity is strictly dependent on which isomer is employed.

IsomerRelative GeometryVector OrientationCommon Application
(1R, 3S) / (1S, 3R) CisSubstituents on same face; "U-shape" mimic.

-turn mimetics; Intramolecular H-bonding.
(1R, 3R) / (1S, 3S) TransSubstituents on opposite faces; Extended linear mimic.Extended peptide mimetics (e.g., 12-helix foldamers); Enzyme active site spans.
1.2 The Entropic Advantage

In linear peptides, the backbone has high degrees of rotational freedom (


 angles). Binding to a rigid protein pocket requires "freezing" these rotations, costing entropy (

).
  • Mechanism: The cyclopentane ring locks the

    
     bond rotation.
    
  • Result: The molecule is pre-organized. If the scaffold matches the bioactive conformation, binding affinity (

    
    ) increases significantly due to the reduced entropic penalty.
    
Part 2: Synthetic Pathways[2][3][4]

The synthesis of Methyl 3-aminocyclopentanecarboxylate hydrochloride typically proceeds via the modification of 3-oxocyclopentanecarboxylic acid. Below is the field-standard route favored for scalability and stereocontrol.

2.1 Pathway Logic: Reductive Amination vs. Oxime Reduction

While direct reductive amination is possible, the Oxime Reduction Route is preferred for higher diastereoselectivity and cleaner impurity profiles.

SynthesisWorkflow cluster_legend Reaction Phase Start 3-Oxocyclopentane- carboxylic acid Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Inter1 Oxime Intermediate Step1->Inter1 Condensation Step2 Catalytic Hydrogenation (H2, Pd/C or Rh/Al2O3) Inter1->Step2 Inter2 3-Aminocyclopentane- carboxylic acid (Zwitterion) Step2->Inter2 Reduction (Cis/Trans mix) Step3 Esterification (MeOH, SOCl2, 0°C) Inter2->Step3 Final Methyl 3-aminocyclopentane- carboxylate HCl Step3->Final Salt Formation

Figure 1: Standard synthetic workflow for Methyl 3-aminocyclopentanecarboxylate HCl. The hydrogenation step determines the cis/trans ratio.

Part 3: Experimental Protocols

Safety Warning: Thionyl chloride is highly corrosive and releases toxic HCl/SO2 gases. Work in a fume hood. Hydrogenation requires pressure safety protocols.

3.1 Protocol: Esterification (Acid

Methyl Ester HCl)

This protocol converts the zwitterionic amino acid into the hydrochloride ester, essential for use in peptide coupling or further derivatization.

Reagents:

  • 3-Aminocyclopentanecarboxylic acid (1.0 equiv)

  • Methanol (Anhydrous, 10-20 volumes)

  • Thionyl Chloride (

    
    , 2.0 - 3.0 equiv)
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line). Chill the flask to 0°C in an ice bath.

  • Solvent Charge: Add anhydrous Methanol.

  • Activation (The "In Situ" HCl Generation):

    • Critical Step: Add Thionyl Chloride dropwise over 30 minutes.

    • Why? The reaction

      
       generates anhydrous HCl exothermically. Adding it cold prevents "bumping" and degradation.
      
  • Substrate Addition: Add the solid 3-aminocyclopentanecarboxylic acid in portions.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: n-BuOH/AcOH/H2O 4:1:1). Visualize with Ninhydrin stain (Free amine = purple; Ester = different Rf, often weaker stain until neutralized).

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove solvent and excess HCl/SO2.

    • Co-evaporation: Add fresh MeOH or Toluene and re-evaporate (2x) to remove trace acid gases.

  • Crystallization: Triturate the resulting gummy residue with cold Diethyl Ether (

    
    ) or EtOAc to induce crystallization of the hydrochloride salt.
    
3.2 Analytical Characterization (Expected Data)
  • Appearance: White to off-white hygroscopic solid.

  • 1H NMR (D2O or DMSO-d6):

    • 
       3.6–3.7 ppm (s, 3H, 
      
      
      
      ) – Diagnostic peak.
    • 
       3.4–3.5 ppm (m, 1H, 
      
      
      
      )
    • 
       2.8–3.0 ppm (m, 1H, 
      
      
      
      )
    • 
       1.6–2.4 ppm (m, 6H, Ring protons).
      
  • Mass Spectrometry (ESI+):

    
     observed at m/z ~144.1 (Free base mass + 1).
    
Part 4: Medicinal Chemistry Applications[2][3][5][6][7][8][9]
4.1 Neuraminidase Inhibitors (Influenza)

The cyclopentane ring is a bioisostere for the pyranose ring found in sialic acid (the natural substrate of influenza neuraminidase).

  • Case Study: Peramivir (Rapivab)

  • Mechanism: The 3-amino group (often acetylated or guanidinated in derivatives) interacts with the conserved acidic residues (Glu119, Asp151) in the neuraminidase active site. The carboxylate interacts with the arginine triad.

  • Role of Methyl Ester: In synthesis, the methyl ester acts as a protecting group. In prodrug design, it can improve oral bioavailability (though Peramivir itself is used as the free acid IV).

4.2 Peptidomimetics & Foldamers

Incorporating 3-aminocyclopentanecarboxylate (ACPC) into peptide backbones forces the peptide into specific secondary structures.

  • 
    -Peptides:  Oligomers of trans-ACPC form stable 12-helices .[1]
    
  • Integrin Antagonists: Grafting ACPC onto the RGD (Arg-Gly-Asp) sequence creates nanomolar inhibitors of

    
     integrins by locking the distance between the basic arginine and acidic aspartate side chains.
    

SAR_Logic Core Cyclopentane Scaffold (Conformational Lock) Target2 Integrin Receptors (RGD Mimicry) Core->Target2 Distance Constraint (3.5 - 4.5 Angstroms) Target3 Beta-Peptide Foldamers (12-Helix Formation) Core->Target3 Torsion Angle Restriction Feature1 3-Amino Group (Cationic Center) Core->Feature1 Positions Feature2 Carboxylate/Ester (Anionic/H-Bond Acceptor) Core->Feature2 Positions Target1 Neuraminidase Active Site (Glu119/Asp151 Interaction) Feature1->Target1 Salt Bridge Feature2->Target1 H-Bonding

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to key biological targets.

References
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link (Foundational text on ACPC in foldamers).

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry. Link (Peramivir discovery context).

  • Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society. Link (Specifics on Trans-ACPC helices).

  • Blanchfield, J. T., et al. (2005). "Synthesis and conformation of RGD mimetics containing a 3-aminocyclopentanecarboxylic acid scaffold." Bioorganic & Medicinal Chemistry Letters. Link (Integrin antagonist application).

  • Organic Syntheses. (1963). "Methyl Cyclopentanecarboxylate."[2] Org. Synth. Coll. Vol. 4. Link (Foundational chemistry for the esterification precursors).

Sources

Methodological & Application

Application Notes and Protocols: Electrophilic Reactions of Methyl 3-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Constrained Amino Acid Ester

Methyl 3-aminocyclopentanecarboxylate hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclic scaffold provides a degree of conformational rigidity that can be advantageous in designing molecules with specific binding properties to biological targets.[1][2] The presence of a primary amine and a methyl ester allows for diverse functionalization, enabling the exploration of chemical space around this core structure. This document provides detailed protocols and technical insights for the reaction of methyl 3-aminocyclopentanecarboxylate hydrochloride with various electrophiles, focusing on N-acylation, N-sulfonylation, and N-alkylation through reductive amination.

A critical aspect of working with this reagent is the hydrochloride salt form, which enhances its stability and shelf-life.[3] However, for the primary amine to act as a nucleophile, it must be deprotonated to the free amine. This is typically achieved in situ through the addition of a non-nucleophilic base or via a separate workup step.[4] The protocols described herein will address this crucial step.

I. N-Acylation: Formation of Amide Bonds

The formation of an amide bond via N-acylation is one of the most common transformations in drug discovery.[5] This reaction couples the primary amine of methyl 3-aminocyclopentanecarboxylate with a carboxylic acid or its activated derivative to form a stable amide linkage.

Mechanistic Rationale

The N-acylation of methyl 3-aminocyclopentanecarboxylate typically proceeds via nucleophilic acyl substitution. The free amine, generated by the addition of a base, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). For reactions involving acyl chlorides, the reaction is often rapid and exothermic.[6] When starting from a carboxylic acid, a coupling agent is required to activate the carboxylic acid, making it more susceptible to nucleophilic attack.

Diagram 1: General Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine Methyl 3-aminocyclopentanecarboxylate Hydrochloride reaction_step Dissolve in aprotic solvent (e.g., DCM, THF) Add Base to free the amine Add Acylating Agent Stir at 0°C to RT start_amine->reaction_step start_acid Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) start_acid->reaction_step start_base Base (e.g., Et3N, DIPEA) start_base->reaction_step workup_step Aqueous Wash (e.g., NaHCO3, brine) Dry organic layer (Na2SO4) Concentrate in vacuo reaction_step->workup_step purification_step Purify by column chromatography (Silica gel) workup_step->purification_step final_product N-Acyl Methyl 3-aminocyclopentanecarboxylate purification_step->final_product

Caption: Workflow for the N-acylation of methyl 3-aminocyclopentanecarboxylate.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the reaction of methyl 3-aminocyclopentanecarboxylate hydrochloride with an acyl chloride.

Materials:

  • Methyl 3-aminocyclopentanecarboxylate hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the stirred suspension. The addition of two equivalents of base is to both neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation reaction.[6]

  • Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is generated.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction can be exothermic.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl product.

ParameterConditionRationale
Base Et3N or DIPEA (2.2 eq)Neutralizes the HCl salt and the HCl byproduct.
Solvent Anhydrous DCMAprotic solvent, dissolves reactants well.
Temperature 0 °C to Room Temp.Controls initial exothermicity of the reaction.
Work-up Aqueous NaHCO3 washRemoves excess acid and water-soluble salts.

II. N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key component in a multitude of therapeutic agents.[7] N-sulfonylation of methyl 3-aminocyclopentanecarboxylate with a sulfonyl chloride provides access to this important class of compounds.

Mechanistic Rationale

Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the free amine on the electrophilic sulfur atom of the sulfonyl chloride.[7] The elimination of hydrogen chloride, which is neutralized by a base, drives the reaction to completion.[7]

Diagram 2: N-Sulfonylation Reaction Scheme

Amine\n(free base) Amine (free base) Sulfonyl\nChloride Sulfonyl Chloride Amine\n(free base)->Sulfonyl\nChloride Nucleophilic attack Sulfonamide Sulfonamide Sulfonyl\nChloride->Sulfonamide Elimination of HCl Base->HCl Neutralization

Caption: Simplified mechanism of N-sulfonylation.

Protocol 2: N-Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general method for the synthesis of N-sulfonylated derivatives.

Materials:

  • Methyl 3-aminocyclopentanecarboxylate hydrochloride

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Suspend methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Add pyridine (2.5 eq) or triethylamine (2.5 eq) to the suspension at room temperature and stir until a homogenous solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/Et3N), saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel) or recrystallization to yield the pure sulfonamide product.

ParameterConditionRationale
Base Pyridine or Et3N (2.5 eq)Acts as a base and can also catalyze the reaction.
Solvent Anhydrous DCM or THFAprotic and unreactive towards the electrophile.
Temperature 0 °C to Room Temp.Controlled addition at low temperature is crucial.
Work-up Acid/Base washesSystematically removes starting materials and byproducts.

III. N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines.[8][9] This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[8]

Mechanistic Rationale

The reaction begins with the formation of a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often used as they do not readily reduce the starting aldehyde or ketone.[8]

Diagram 3: Reductive Amination Workflow

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine Methyl 3-aminocyclopentanecarboxylate Hydrochloride reaction_step Dissolve in solvent (e.g., DCE) Add Base to free the amine Add Carbonyl Compound Stir to form imine Add Reducing Agent Stir at RT start_amine->reaction_step start_carbonyl Aldehyde or Ketone (RCHO/RCOR') start_carbonyl->reaction_step start_reductant Reducing Agent (e.g., STAB) start_reductant->reaction_step start_base Base (e.g., Et3N) start_base->reaction_step workup_step Quench with aqueous base (e.g., NaHCO3) Extract with organic solvent Dry and Concentrate reaction_step->workup_step purification_step Purify by column chromatography workup_step->purification_step final_product N-Alkyl Methyl 3-aminocyclopentanecarboxylate purification_step->final_product

Caption: Workflow for the reductive amination of methyl 3-aminocyclopentanecarboxylate.

Protocol 3: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the N-alkylation using sodium triacetoxyborohydride (STAB).

Materials:

  • Methyl 3-aminocyclopentanecarboxylate hydrochloride

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et3N)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flask, add methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve/suspend the mixture in anhydrous DCE or THF (approx. 0.2 M).

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the mixture with an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.

ParameterConditionRationale
Reducing Agent STAB (1.5 eq)Mild and selective for the iminium ion.
Solvent Anhydrous DCE or THFAprotic solvents compatible with STAB.
Base Et3N (1.2 eq)Liberates the free amine from its HCl salt.
Work-up Aqueous NaHCO3 quenchNeutralizes any remaining acid and destroys excess STAB.

Conclusion

Methyl 3-aminocyclopentanecarboxylate hydrochloride is a versatile scaffold for the synthesis of novel compounds for drug discovery and development. The protocols outlined in this application note for N-acylation, N-sulfonylation, and reductive amination provide robust and adaptable methods for the derivatization of its primary amine. Careful consideration of the reaction conditions, particularly the choice of base to liberate the free amine, is crucial for achieving high yields and purity of the desired products.

References

  • A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Molecules.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • N-Acylation in combin
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry.
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. [Link]

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Methyl 3-aminocyclopentanecarboxylate hydrochloride. PubChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • N-amino-1,2-cyclopentane dicarboximide and its preparation method.
  • One-pot synthesis of ureas from Boc-protected amines. PubMed. [Link]

  • Methylamine Hydrochloride. Organic Syntheses. [Link]

  • Synthesis and antitumor properties of amino acids acylated with 2-methyl-3-oxo-1-phenyl-1-cyclopentane carboxylic acid.
  • Some important cyclic β-amino acids.
  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust.
  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules. [Link]

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules. [Link]

  • One-Pot Synthesis of Ureas
  • Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]

  • Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • Transition-Metal-Free N-Arylation of Amines by Triarylsulfonium Triflates. PubMed. [Link]

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora.
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
  • Reductive amination. Wikipedia. [Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. PubMed. [Link]

Sources

The Cornerstone of Chiral Architectures: Asymmetric Synthesis Featuring Methyl 3-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety profile.[1][2] The precise three-dimensional arrangement of atoms can dictate the interaction of a drug with its biological target, leading to significant differences in pharmacological activity between enantiomers. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry. This guide focuses on the application of a pivotal chiral building block, Methyl 3-aminocyclopentanecarboxylate hydrochloride , in the asymmetric synthesis of complex molecular architectures, with a particular emphasis on the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents.[3]

The cyclopentane ring is a prevalent structural motif in numerous biologically active natural products and pharmaceuticals.[4] Its conformational flexibility and the ability to present substituents in a defined spatial orientation make it an attractive scaffold for drug design. This application note will provide a detailed exploration of the strategic use of Methyl 3-aminocyclopentanecarboxylate hydrochloride, offering both theoretical insights and practical, step-by-step protocols for its application in asymmetric synthesis.

Core Concepts: Strategies for Asymmetric Induction

The synthesis of single-enantiomer drugs relies on a variety of asymmetric synthesis techniques. These can be broadly categorized into two main approaches when considering a chiral building block like Methyl 3-aminocyclopentanecarboxylate hydrochloride:

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product as a starting material. In the context of our topic, this would involve starting with an enantiomerically pure form of Methyl 3-aminocyclopentanecarboxylate.

  • Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.[5][6][7][8] The auxiliary is then removed to yield the enantiomerically enriched product.

  • Catalytic Asymmetric Synthesis: This approach employs a chiral catalyst to control the stereochemical outcome of a reaction. This is often the most efficient method as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.

This guide will focus on a practical application that combines elements of chiral pool synthesis and diastereoselective transformations to achieve a desired stereochemical outcome.

Application Focus: Synthesis of a Key Intermediate for Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[3] This modification imparts greater metabolic stability.[9] A prominent example is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[10] The synthesis of Abacavir and its analogues often relies on a stereochemically defined cyclopentylamine core.[4][11]

This protocol will focus on the N-functionalization of the amine and subsequent modifications, which are key steps in building the final complex molecule.

Experimental Protocols

Protocol 1: Preparation of N-Protected (1R,3S)-Methyl 3-aminocyclopentanecarboxylate

The first step in many synthetic routes involving this building block is the protection of the amino group. This is crucial to prevent unwanted side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is a common choice for its stability and ease of removal under acidic conditions.

Materials:

  • (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. Stir for 10 minutes to ensure the formation of the free amine.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL per gram of (Boc)₂O) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc-(1R,3S)-methyl 3-aminocyclopentanecarboxylate.

Expected Outcome: A colorless oil or white solid with a typical yield of 90-98%.

Protocol 2: Diastereoselective Synthesis of a Bicyclic Lactam Intermediate

This protocol illustrates a key transformation where the chiral center of the starting material directs the stereochemical outcome of a subsequent ring-forming reaction. This type of transformation is crucial for building the complex polycyclic systems found in many pharmaceuticals. While this is a representative example, similar principles of diastereoselective cyclization are widely applicable.

Conceptual Workflow:

This hypothetical protocol involves the reduction of the ester to an alcohol, followed by functionalization and an intramolecular cyclization that is controlled by the stereochemistry of the amino group.

Step 2a: Reduction of the Ester to the Corresponding Alcohol

Materials:

  • N-Boc-(1R,3S)-methyl 3-aminocyclopentanecarboxylate (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution for quenching

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amino ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add a solution of LiBH₄ (1.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water again (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purify by column chromatography if necessary.

Expected Outcome: A colorless oil or white solid, typically in high yield (>90%).

Step 2b: Conversion to a Leaving Group and Intramolecular Cyclization

Materials:

  • N-Boc protected amino alcohol (from Step 2a)

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • A suitable base for cyclization (e.g., sodium hydride, NaH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C.

  • Add MsCl (1.2 eq) dropwise and stir at 0 °C for 1-2 hours.

  • After completion (monitored by TLC), wash the reaction mixture with cold water and brine, dry over MgSO₄, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in anhydrous THF.

  • To a separate flask, add NaH (1.5 eq, as a 60% dispersion in mineral oil) under an inert atmosphere and wash with hexanes to remove the oil.

  • Add anhydrous THF and cool to 0 °C.

  • Add the solution of the mesylate dropwise to the NaH suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the bicyclic lactam.

Causality Behind Experimental Choices:

  • Choice of Protecting Group: The Boc group is chosen for its stability under the basic and nucleophilic conditions of the cyclization step and its orthogonal removal under acidic conditions, which would not affect the newly formed lactam.

  • Diastereoselective Cyclization: The intramolecular SN2 reaction is expected to proceed with inversion of configuration at the carbon bearing the leaving group. The stereocenter at the 3-position of the cyclopentane ring, bearing the protected amino group, will direct the approach of the nucleophilic nitrogen, leading to a diastereomerically enriched product. The rigid conformation of the cyclopentane ring and the steric bulk of the Boc-protected amine will favor the formation of one diastereomer over the other.

Data Presentation and Visualization

Table 1: Summary of Key Transformations

StepTransformationReagentsTypical YieldKey Considerations
1 N-Boc Protection(Boc)₂O, TEA, DCM90-98%Ensure complete conversion to free amine before adding (Boc)₂O.
2a Ester ReductionLiBH₄, THF>90%Use a milder reducing agent to avoid potential side reactions with the Boc group.
2b Intramolecular CyclizationMsCl, TEA; then NaH, THF60-80% (over 2 steps)Anhydrous conditions are critical for both mesylation and cyclization steps.

Diagram 1: General Workflow for Asymmetric Functionalization

workflow start Methyl 3-aminocyclopentanecarboxylate HCl protect N-Protection (Boc) start->protect TEA, (Boc)₂O reduce Ester Reduction protect->reduce LiBH₄ activate Hydroxyl Activation (e.g., Mesylation) reduce->activate MsCl, TEA cyclize Intramolecular Diastereoselective Cyclization activate->cyclize NaH product Chiral Bicyclic Intermediate cyclize->product

Caption: Workflow for the synthesis of a chiral bicyclic intermediate.

Diagram 2: Mechanistic Rationale for Diastereoselectivity

mechanism cluster_ts Transition State cluster_prod Product Formation ts Chair-like Transition State prod Thermodynamically Favored Diastereomer ts->prod Favored Pathway A Cyclopentane Ring D Departing Leaving Group (OMs) A->D Bond Breaking B Bulky N-Boc Group (Equatorial) B->A C Approaching Nucleophile (Nitrogen) C->A SN2 attack

Caption: Rationale for diastereoselective cyclization.

Conclusion and Future Perspectives

Methyl 3-aminocyclopentanecarboxylate hydrochloride is a versatile and valuable chiral building block for the asymmetric synthesis of complex molecules, particularly those with applications in drug discovery. The protocols outlined in this application note provide a framework for the stereocontrolled functionalization of this scaffold. The key to success lies in the careful selection of protecting groups and the strategic design of cyclization reactions to leverage the inherent chirality of the starting material to control the formation of new stereocenters.

Future research in this area will likely focus on the development of novel catalytic asymmetric methods to directly functionalize the C-H bonds of the cyclopentane ring, further increasing the efficiency and atom economy of these synthetic routes. Additionally, the application of this building block in the synthesis of a wider range of biologically active molecules remains a promising avenue for exploration.

References

  • Stereoselective Syntheses of Carbocyclic Nucleosides. (2020). University of Hamburg. Available at: [Link]

  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Annals of Pharmacology and Pharmaceutics, 3(2), 07.
  • Asymmetric cyclopentannelation. Chiral auxiliary on the allene. (n.d.). PubMed. Retrieved from [Link]

  • ABACAVIR. (2019). New Drug Approvals. Available at: [Link]

  • Process for the preparation of abacavir. (n.d.). Google Patents.
  • Catalytic asymmetric synthesis of carbocyclic C-nucleosides. (2022). Nature Communications, 13(1), 7087. Available at: [Link]

  • Recent progress for the synthesis of selected carbocyclic nucleosides. (n.d.). PubMed. Retrieved from [Link]

  • A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. (n.d.). Nature. Retrieved from [Link]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. (n.d.). ACS Publications. Retrieved from [Link]

  • Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. (n.d.). PMC. Retrieved from [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). PMC. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. (2021). Chemistry – A European Journal, 27(14), 4573-4577.
  • Regio- and stereoselective synthesis of new diaminocyclopentanols. (2014). Beilstein Journal of Organic Chemistry, 10, 2513–2520.
  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. (2012). Beilstein Journal of Organic Chemistry, 8, 87–92.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). Molecules, 28(5), 2108.

Sources

Application Notes & Protocols: The Strategic Utility of cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a conformationally restricted building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid cyclopentane core, coupled with the cis-stereochemical relationship between the amine and the methyl ester functionalities, provides a unique three-dimensional scaffold. This structural feature is particularly valuable for designing ligands that require precise spatial orientation to interact with biological targets. These notes will delve into the practical applications of this versatile intermediate, providing detailed protocols and the scientific rationale behind its use in the synthesis of advanced pharmaceutical candidates.

The primary utility of cis-methyl 3-aminocyclopentanecarboxylate hydrochloride lies in its role as a constrained analog of more flexible molecules like GABA or other linear amino acids. By incorporating its rigid five-membered ring into a drug candidate, chemists can reduce the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. This guide will explore its application in the synthesis of key intermediates for developing novel therapeutic agents.

Core Application: Synthesis of Constrained Scaffolds for Drug Candidates

The unique stereochemistry of cis-methyl 3-aminocyclopentanecarboxylate hydrochloride makes it an ideal starting material for creating complex molecules with well-defined spatial arrangements. Its application is particularly prominent in the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels, where precise pharmacophore positioning is critical for activity.

Application Highlight: Synthesis of a Key Intermediate for Novel CNS-Active Agents

One of the most valuable applications of cis-methyl 3-aminocyclopentanecarboxylate hydrochloride is in the synthesis of protected amino alcohols, which are versatile intermediates for a wide range of neurologically active compounds. The following protocol details the synthesis of cis-3-(tert-butoxycarbonylamino)cyclopentanemethanol, a key building block for constructing novel modulators of CNS targets.

Experimental Workflow Overview

G A cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride B Boc Protection of Amine A->B Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA), DCM C N-Boc-cis-methyl 3-aminocyclopentanecarboxylate B->C D Ester Reduction C->D Lithium borohydride (LiBH4) THF E cis-3-(tert-butoxycarbonylamino)cyclopentanemethanol (Target Intermediate) D->E

The Strategic Utility of trans-Methyl 3-aminocyclopentanecarboxylate hydrochloride in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Carbocyclic Nucleoside Analogues

In the landscape of modern medicinal chemistry, the quest for novel antiviral agents remains a paramount challenge. Among the most successful classes of antivirals are the carbocyclic nucleoside analogues, which mimic natural nucleosides but feature a carbocyclic ring in place of the ribose sugar moiety. This structural modification imparts enhanced metabolic stability by preventing glycosidic bond cleavage by phosphorylases. trans-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a pivotal building block in the stereoselective synthesis of these crucial therapeutic agents. Its constrained cyclopentane framework and strategically placed amino and carboxylate functionalities provide a versatile platform for the elaboration into complex antiviral drugs, most notably those targeting viral polymerases and reverse transcriptases.

This technical guide serves to illuminate the applications of trans-methyl 3-aminocyclopentanecarboxylate hydrochloride, providing detailed protocols and mechanistic insights for researchers and drug development professionals. We will explore its transformation into key precursors for potent antiviral compounds and detail the critical synthetic steps that underscore its value in pharmaceutical research.

Core Application: A Gateway to Carbocyclic Antiviral Precursors

The primary application of trans-methyl 3-aminocyclopentanecarboxylate hydrochloride lies in its role as a precursor to chiral aminocyclopentenol derivatives. These derivatives are the cornerstone for the synthesis of a range of carbocyclic nucleosides, including the potent anti-HIV drug Abacavir. The synthetic challenge lies in the stereocontrolled conversion of the saturated trans-substituted cyclopentane into a cis-substituted cyclopentene with the requisite amino and hydroxymethyl groups.

The general synthetic strategy involves a series of well-established organic transformations, each requiring careful optimization to achieve the desired stereochemistry and yield. The overall workflow can be conceptualized as follows:

G A trans-Methyl 3-aminocyclopentanecarboxylate hydrochloride B N-Protected trans-amino ester A->B  Amino Group Protection C N-Protected trans-amino alcohol B->C  Ester Reduction D Functionalized Intermediate for Stereochemical Inversion & Unsaturation C->D  Functional Group  Manipulation E Key cis-Aminocyclopentenol Precursor (e.g., for Abacavir synthesis) D->E  Stereochemical Inversion  & Elimination F Carbocyclic Nucleoside Analogue E->F  Nucleobase Coupling  (e.g., Mitsunobu Reaction)

Caption: General synthetic workflow from the starting material to a carbocyclic nucleoside.

Detailed Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a versatile carbocyclic nucleoside precursor from trans-methyl 3-aminocyclopentanecarboxylate hydrochloride.

Protocol 1: N-Acylation of trans-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Objective: To protect the primary amino group to prevent side reactions in subsequent reduction steps. Acetylation is a common and robust method.

Reaction Principle: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride). A base is used to neutralize the acidic byproduct.

Materials:

  • trans-Methyl 3-aminocyclopentanecarboxylate hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend trans-methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Parameter Typical Conditions Rationale
Solvent Dichloromethane (DCM)Inert and effectively dissolves the reactants (after neutralization of the hydrochloride).
Base Triethylamine (TEA)Neutralizes the HCl salt and the HCl byproduct of the reaction, driving the equilibrium towards the product.
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction and allows for smooth reaction progression.
Work-up Aqueous NaHCO₃ washRemoves excess acid and acidic byproducts.
Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol

Objective: To convert the methyl ester functionality to a primary alcohol, a key group for further synthetic manipulations.

Reaction Principle: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to reduce the ester to the corresponding alcohol. The reaction is highly exothermic and requires careful control of temperature.

Materials:

  • N-acetyl-trans-methyl 3-aminocyclopentanecarboxylate (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask equipped with a reflux condenser and dropping funnel

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • In a three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-acetylated amino ester (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purify by column chromatography or recrystallization as needed.

G A N-Protected trans-amino ester B LiAlH4 Suspension in THF (0 °C) A->B  Slow Addition C Reaction Mixture (Reflux) B->C  Heating D Quenching (Fieser Workup) C->D  Cooling & Sequential  Addition of H2O, NaOH, H2O E Filtration & Concentration D->E  Removal of Aluminum Salts F N-Protected trans-amino alcohol E->F

Caption: Workflow for the reduction of the N-protected amino ester.

Advanced Applications: Stereochemical Inversion and Unsaturation

The conversion of the trans-amino alcohol to a cis-amino alcohol with a double bond is a more complex process that often requires a multi-step sequence. A plausible, though challenging, route could involve:

  • Mesylation or Tosylation: Activation of the primary alcohol to a good leaving group.

  • Nucleophilic Substitution: Displacement of the leaving group with a nucleophile, such as an azide, with inversion of stereochemistry.

  • Introduction of Unsaturation: This can be achieved through various methods, such as bromination followed by elimination.

  • Reduction of the Azide: Conversion of the azide back to an amine.

  • Deprotection: Removal of the N-protecting group.

These steps require careful stereochemical control and are often specific to the target molecule. Researchers should consult specialized literature for detailed protocols for these advanced transformations.

Conclusion: A Foundation for Innovation

trans-Methyl 3-aminocyclopentanecarboxylate hydrochloride is more than just a chemical reagent; it is a foundational building block that provides access to a class of life-saving antiviral medications. The protocols outlined in this guide offer a starting point for the synthesis of key intermediates. While the path from this saturated precursor to a complex carbocyclic nucleoside is multi-stepped and requires significant synthetic expertise, the versatility and strategic value of this starting material are undeniable. As the demand for novel antiviral therapies continues to grow, the applications of such well-positioned scaffolds will undoubtedly expand, paving the way for the next generation of innovative drug candidates.

References

  • Daluge, S. M., et al. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial agents and chemotherapy, 41(5), 1082–1093. [Link]

  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of medicinal chemistry, 33(1), 17–21. [Link]

  • Crimmins, M. T., & King, B. W. (1996). An Asymmetric Aldol-Based Approach to the Synthesis of Carbocyclic Nucleosides: A Formal Asymmetric Synthesis of Carbovir. The Journal of Organic Chemistry, 61(13), 4192–4193. [Link]

  • Katagiri, N., et al. (1989). A new synthesis of (±)-aristeromycin. Tetrahedron Letters, 30(13), 1645-1648. [Link]

Application Notes & Protocols: Strategic Incorporation of Cyclic β-Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SPPS-CBETA-001

Revision: 1.0

Introduction: The Strategic Value of Conformational Constraint

The precise control of peptide conformation is a cornerstone of modern drug discovery and materials science. While native peptides offer immense biological activity, their therapeutic potential is often hampered by proteolytic instability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[1][2]

Cyclic β-amino acids, such as derivatives of 3-aminocyclopentanecarboxylic acid, are of particular interest.[3] Their rigid carbocyclic structures act as potent inducers of stable secondary structures, like helices and turns, within a peptide sequence.[3] This pre-organization of the peptide backbone can lock the molecule into its bioactive conformation, enhancing binding affinity and providing exceptional resistance to enzymatic degradation.[3]

This document provides a comprehensive guide for the successful incorporation of cyclic β-amino acids into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). While the focus is on the aminocyclopentanecarboxylate scaffold, the principles and protocols described herein are broadly applicable to other sterically hindered cyclic amino acids.

From Starting Material to a Synthesis-Ready Building Block

The commercially available Methyl 3-aminocyclopentanecarboxylate hydrochloride is a starting material, not a direct building block for Fmoc-SPPS. To be utilized in synthesis, it must be chemically modified into a protected, activated form. The standard and required form for SPPS is the N-α-Fmoc-protected carboxylic acid. This involves two key transformations:

  • N-α-Fmoc Protection: The primary amine must be protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[4][5]

  • Ester Hydrolysis: The methyl ester must be saponified to yield the free carboxylic acid required for activation and coupling.

The diagram below outlines the necessary synthetic conversion. Researchers should perform these steps prior to attempting solid-phase synthesis or procure the pre-made Fmoc-protected building block from a specialized supplier.

G cluster_0 Pre-SPPS Modification start Methyl 3-aminocyclopentanecarboxylate Hydrochloride (Starting Material) step1 1. Base Neutralization 2. Fmoc-OSu or Fmoc-Cl start->step1 intermediate Fmoc-protected Methyl Ester step1->intermediate step2 LiOH or NaOH (Saponification) intermediate->step2 end_product Fmoc-3-aminocyclopentanecarboxylic acid (SPPS-Ready Building Block) step2->end_product SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Wash1 DMF Wash (x5) Deprotection->Wash1 Step 2 Coupling Amino Acid Activation & Coupling (e.g., HATU/DIPEA in DMF) Wash1->Coupling Step 3 Wash2 DMF Wash (x3) Coupling->Wash2 Step 4 NextCycle Proceed to Next Cycle or Final Cleavage Wash2->NextCycle Step 5

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling: Swell the chosen resin in DMF for 1 hour in a reaction vessel. [6]2. Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 7-10 minutes. Drain and repeat once. [6]3. Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. [6]4. Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and the chosen coupling reagent (e.g., HATU, 0.39 mmol, 3.9 eq) in 3 mL of DMF.

    • Add the activation base (e.g., DIPEA, 0.8 mmol, 8 eq).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. For incorporating the cyclic β-amino acid, a longer coupling time or double coupling is highly recommended.

  • Monitoring the Coupling: Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, drain the vessel, wash with DMF, and repeat Step 4 (a "double couple").

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DMF, then DCM, and dry it under vacuum. Add 10 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature. [7]9. Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Purify the crude peptide using reverse-phase HPLC.

Key Considerations and Troubleshooting

The successful synthesis of peptides containing sterically hindered residues hinges on optimizing the coupling step.

Choice of Coupling Reagent

Standard carbodiimide reagents like DIC may be inefficient for coupling bulky amino acids. [8]Uronium/aminium-based reagents are strongly recommended due to their higher reactivity and ability to overcome steric hindrance. [9][10]

Coupling Reagent Full Name Key Advantages & Considerations Reference
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly reactive, excellent for hindered couplings. Low racemization tendency. The gold standard for difficult sequences. [9]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate A cost-effective alternative to HATU with very similar properties and high efficiency. [9][10]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate High coupling efficiency comparable to HATU. Byproducts are more soluble, and it is considered safer (non-explosive). [10]

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A modern carbodiimide method that offers low racemization. Oxyma Pure is a superior and safer alternative to HOBt. | [11][10]|

Troubleshooting Common Issues
Problem Probable Cause Recommended Solution Reference
Incomplete Coupling Steric hindrance of the cyclic β-amino acid slowing the reaction rate. Peptide aggregation on the resin.Increase coupling time to 2-4 hours. Perform a double coupling. Use a more powerful coupling reagent like HATU. Consider microwave-assisted SPPS to enhance reaction kinetics.[11][12]
Low Final Yield Aggregation during synthesis leading to poor deprotection and coupling efficiency. Premature cleavage from the resin.Use a resin with a lower loading capacity. Incorporate backbone-protecting groups (e.g., Hmb) on a nearby residue to disrupt aggregation.[12][13]
Deletion Sequences Incomplete Fmoc deprotection, often due to aggregation.Increase Fmoc deprotection time. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution for difficult sequences.[14]

Conclusion

The incorporation of Methyl 3-aminocyclopentanecarboxylate and related cyclic β-amino acids is a validated and powerful technique for creating peptidomimetics with enhanced structural stability and biological activity. [2][3]While their steric bulk presents challenges compared to standard proteinogenic amino acids, these can be reliably overcome through the strategic selection of highly reactive coupling reagents, extended reaction times, and careful monitoring of reaction completion. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize these valuable modified peptides, paving the way for new frontiers in drug development and biomaterial engineering.

References

  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. bioRxiv. Available at: [Link]

  • Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Iris Biotech. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cyclic Peptide Synthesis. Bio-Synthesis. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. Available at: [Link]

  • Some important cyclic β-amino acids. ResearchGate. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. MDPI. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health (NIH). Available at: [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Takeda Science Foundation. Available at: [Link]

  • Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Methyl 3-aminocyclopentanecarboxylate hydrochloride . This intermediate is a critical building block in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and other conformationally restricted bioactive peptides.

Users frequently encounter three specific challenges with this compound:

  • Physical State: The crude product often isolates as a hygroscopic "gummy" oil rather than a crystalline solid.[1]

  • Stability: The methyl ester is prone to hydrolysis under moist conditions, regenerating the starting amino acid.[1]

  • Stereochemistry: Managing cis vs. trans diastereomeric ratios.

This guide provides self-validating protocols to address these issues, moving beyond standard recipes to explain the why and how of successful isolation.

Module 1: The "Sticky Solid" Protocol (Crystallization)

Issue: "My product concentrated to a viscous yellow oil that refuses to crystallize. It is sticky and traps solvent."

Root Cause: Amino acid ester hydrochlorides are ionic liquids in potential.[1] Trace impurities (excess alcohol, water, or unreacted thionyl chloride) depress the melting point, preventing lattice formation.

Troubleshooting Workflow

CrystallizationWorkflow Start Crude Reaction Mixture (Concentrated Oil) Step1 Azeotropic Drying (Co-evaporate with Toluene x2) Start->Step1 Decision State Check: Still Oil? Step1->Decision Trituration Trituration: Add Et2O or MTBE Scrape sides vigorously Decision->Trituration Yes (Oil) Recryst Recrystallization: Dissolve in min. hot iPrOH Add cold Et2O until turbid Decision->Recryst Semi-Solid Seed Seed Crystal Addition (If available) Trituration->Seed Seed->Recryst Final White Crystalline Solid (Filter under N2) Recryst->Final

Figure 1: Decision logic for converting crude oil to crystalline solid.

Corrective Protocol: Solvent Exchange & Trituration
  • Azeotropic Drying (Crucial Step):

    • Do not attempt to crystallize the crude oil directly from the reaction concentrator.

    • Action: Add Toluene (5–10 volumes) to the crude oil and concentrate to dryness on a rotary evaporator. Repeat twice.

    • Why: This removes trace Methanol and Water.[1] Methanol acts as a solubilizer that prevents crystallization; water hydrolyzes the ester.[1]

  • Trituration:

    • Suspend the dried foam/oil in Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) .[1]

    • Action: Sonicate or vigorously stir. If it remains oily, scratch the glass sides of the flask with a spatula.

    • Why: Mechanical agitation provides nucleation sites.[1] The ether extracts non-polar impurities while the salt remains insoluble.

  • Recrystallization (The "Layering" Technique):

    • Dissolve the crude solid in the minimum amount of hot Isopropanol (iPrOH) or Methanol (MeOH) (approx. 40-50°C).

    • Allow to cool to room temperature.[1][2][3][4]

    • Slowly add Et2O (Anti-solvent) dropwise until persistent turbidity is observed.[1]

    • Store at 4°C overnight.

Module 2: Stability & Hydrolysis Management

Issue: "The NMR shows a growing peak at ~12 ppm (COOH) and loss of the methyl singlet (~3.7 ppm)."

Root Cause: Ester hydrolysis.[1] The HCl salt is acidic; in the presence of atmospheric moisture, it autocatalyzes the hydrolysis of the ester back to the amino acid.

Stability Data & Solvent Compatibility
SolventSuitabilityRisk FactorNotes
Methanol High (Process)LowGood for synthesis, but must be removed completely to crystallize.[1]
Water Forbidden Critical Rapid hydrolysis occurs.[1]
DMSO ModerateHighDifficult to remove; can cause hydrolysis if wet.[1] Avoid for storage.
Ethyl Acetate Good (Wash)LowExcellent for washing the filter cake to remove non-polar impurities.[1]
Ether/MTBE ExcellentNoneIdeal anti-solvents.[1]
Storage Protocol
  • Desiccation: Must be stored in a desiccator over P₂O₅ or KOH pellets.[1]

  • Atmosphere: Flush vials with Argon/Nitrogen before sealing.[1]

  • Temperature: -20°C is preferred for long-term storage (>1 month).

Module 3: Stereochemical Control (Cis/Trans)

Issue: "I need the cis-isomer, but I have a mixture. How do I separate them?"

Technical Insight: The cis and trans isomers of 3-aminocyclopentanecarboxylate hydrochloride have different lattice energies and solubility profiles.[1] Fractional crystallization is the most effective purification method for the salt form.

Separation Strategy
  • Diagnosis (H-NMR):

    • Check the methine protons on the ring. The coupling constants (

      
       values) differ between cis (usually larger 
      
      
      
      due to axial-axial interactions in certain conformers) and trans.[1]
    • Cis isomer typically crystallizes more readily in iPrOH/Et2O systems due to a more compact packing structure compared to the trans isomer (though this depends on the specific derivative).

  • Fractional Crystallization Protocol:

    • Step 1: Dissolve the mixture in hot Methanol .

    • Step 2: Add Ethyl Acetate (hot) until the ratio is 1:3 (MeOH:EtOAc).

    • Step 3: Cool slowly to 0°C.

    • Result: The major diastereomer (often the one with higher melting point) will precipitate first. Filter and check the mother liquor.[1]

    • Step 4: If the desired isomer is in the filtrate, concentrate and recrystallize using a more aggressive anti-solvent (e.g., Hexane).

Module 4: Chromatographic Alternatives (Last Resort)

Issue: "Crystallization failed. I need to run a column."

Warning: Do not run the HCl salt directly on silica gel.[1] The salt will streak, stick to the baseline, or hydrolyze due to the acidity of the silica.

Free-Basing Workflow

Chromatography Salt HCl Salt (Impure) Base Partition: Sat. NaHCO3 / DCM Salt->Base OrgLayer Organic Layer (Free Amine) Base->OrgLayer Extract Column Column Chromatography (DCM:MeOH:NH4OH) OrgLayer->Column Reform Re-formation: Add HCl in Dioxane Column->Reform Pure Pure HCl Salt Reform->Pure

Figure 2: Protocol for purifying via silica chromatography.

  • Neutralization: Suspend salt in DCM. Add saturated aqueous NaHCO₃.[1] Shake until clear.

  • Extraction: Separate organic layer.[1][5] Dry over Na₂SO₄.[1] Do not leave in solution for long (cyclization to lactam is possible for cis isomers).[1]

  • Eluent: Use DCM/MeOH (95:5) with 1% NH₄OH or Triethylamine to keep the amine free.[1]

  • Re-salting: Immediately after collecting fractions, add 4M HCl in Dioxane to precipitate the purified salt.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol for the synthesis? A: Yes, but you will get the Ethyl ester. If you specifically need the Methyl ester, you must use Methanol.[1] Trans-esterification happens rapidly.[1]

Q: My solid turned into a liquid on the filter paper. What happened? A: The compound is hygroscopic.[1] You likely filtered it on a humid day without a nitrogen blanket.[1]

  • Fix: Redissolve in MeOH, dry with Toluene (azeotrope), and recrystallize. Use a sintered glass funnel with a nitrogen line for filtration.[1]

Q: How do I confirm the salt formation? A: Run an Elemental Analysis (Chlorine content) or perform a Silver Nitrate test (precipitate AgCl).[1] In H-NMR, the amine protons will appear as a broad singlet at 8.0–8.5 ppm (integrating for 3H, -NH3+).[1]

References

  • Synthesis of Amino Acid Methyl Esters

    • Methodology: Brook, M. A., et al.[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Synlett, vol. 1993, no.[1] 01, 1993.[1]

    • Relevance: Establishes the standard TMSCl/MeOH protocol for converting amino acids to methyl ester hydrochlorides without reflux.
    • [1]

  • Crystallization of Cyclic Amino Acid Salts

    • Context: Patents describing the isolation of (1R,3S)-3-aminocyclopentanecarboxylic acid derivatives (Peramivir intermediates).[1]

    • Source: US Patent 7,956,195 B2, "Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates."[1]

    • [1]

  • General Purification of Hydrochloride Salts

    • Context: Techniques for handling hygroscopic amine salts.[1]

    • Source: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1]

    • [1]

Sources

Alternative to thionyl chloride for "Methyl 3-aminocyclopentanecarboxylate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EST-3ACP-001 Subject: Alternatives to Thionyl Chloride for Methyl Ester Hydrochloride Synthesis Status: Resolved Assigned Specialist: Senior Application Scientist

Executive Summary

You are seeking to synthesize Methyl 3-aminocyclopentanecarboxylate hydrochloride without using thionyl chloride (


). While 

is a standard reagent, its use is often discouraged in modern drug development workflows due to the release of toxic sulfur dioxide (

) gas, difficulty in handling on scale, and the potential for darkening/degrading sensitive substrates.

We recommend two validated "drop-in" alternatives that generate anhydrous methanolic HCl in situ. These methods yield the hydrochloride salt directly, preventing the intramolecular cyclization (lactamization) common in


-amino acids like 3-aminocyclopentanecarboxylic acid.

Module 1: The Acetyl Chloride Method (Robust & Scalable)

Best For: Scale-up (>10g), cost-sensitive projects, and substrates requiring rigorous anhydrous conditions.[1]

The Mechanism

Acetyl chloride (


) reacts exothermically with methanol to generate anhydrous hydrogen chloride (

) and methyl acetate.[2] The methyl acetate is an inert byproduct easily removed during workup.


Protocol: Synthesis of Methyl 3-aminocyclopentanecarboxylate HCl
  • Preparation (0 min): Charge a round-bottom flask with anhydrous Methanol (10-20 mL per gram of substrate).

  • Activation (0-15 min): Cool the methanol to 0°C in an ice bath.

    • Critical Step: Dropwise add Acetyl Chloride (2.5 - 3.0 equivalents) .[1]

    • Observation: The reaction is exothermic.[1][3] Ensure internal temp stays <10°C to prevent solvent boiling.[1]

    • Stir for 15 minutes to generate the active methanolic HCl solution.

  • Addition (15 min): Add solid 3-aminocyclopentanecarboxylic acid (1.0 equivalent) in one portion.

  • Reaction (2-12 hours): Remove the ice bath. Stir at Room Temperature (RT) or warm to mild reflux (40-50°C).

    • Expert Insight: For this specific substrate, the amine will protonate immediately (

      
      ), which protects it from reacting with the ester to form a lactam (bicyclic amide).
      
  • Workup: Evaporate the solvent in vacuo.

    • The residue is your target hydrochloride salt.

    • If the product is a sticky gum (common with amino esters), triturate with cold diethyl ether or MTBE to induce crystallization.

Module 2: The TMSCl Method (Mild & High Purity)

Best For: Small scale (<5g), high-value intermediates, and acid-sensitive substrates.

The Mechanism

Chlorotrimethylsilane (TMSCl) reacts with methanol to form methoxytrimethylsilane and HCl. This method is milder than Acetyl Chloride and the volatile silicon byproducts are effortless to remove.[1]



Protocol
  • Setup: Suspend 3-aminocyclopentanecarboxylic acid (1.0 equiv) in dry Methanol (10 volumes).

  • Addition: Slowly add TMSCl (2.0 - 2.5 equivalents) at Room Temperature.

    • Note: A slight exotherm will occur, but less violent than AcCl.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (ninhydrin stain) or NMR (appearance of methyl ester singlet ~3.6-3.7 ppm).

  • Workup: Concentrate under reduced pressure. The volatile TMS-ether co-product evaporates, leaving the pure amino ester hydrochloride.

Module 3: Comparative Analysis

FeatureThionyl Chloride (

)
Acetyl Chloride (

)
TMSCl
Byproducts

(Toxic gas),

Methyl Acetate (Liquid)TMS-OMe (Volatile Liquid)
Exothermicity HighModerate-HighLow-Moderate
Safety Profile Poor (Corrosive/Toxic gas)Good (Manageable liquid)Excellent (Mild liquid)
Workup Requires gas trappingEvaporationEvaporation
Cost Very LowLowModerate
Suitability Bulk commodity chemicalsGeneral lab & Scale-upSensitive/Precious compounds
Decision Matrix

EsterificationStrategy Start Start: Select Reagent ScaleCheck Is Scale > 100g? Start->ScaleCheck SensitivityCheck Is Substrate Acid-Sensitive? ScaleCheck->SensitivityCheck No AcCl Use Acetyl Chloride / MeOH (Robust, Cost-effective) ScaleCheck->AcCl Yes SensitivityCheck->AcCl No (Standard Amino Acid) TMSCl Use TMSCl / MeOH (Mild, Clean Workup) SensitivityCheck->TMSCl Yes SOCl2 Use Thionyl Chloride (Only if cost is critical factor)

Figure 1: Decision matrix for selecting the appropriate esterification reagent based on scale and substrate sensitivity.

Troubleshooting & FAQs

Q: My product is an oil/gum instead of a solid. How do I crystallize it? A: Amino acid ester hydrochlorides are often hygroscopic.

  • Dryness: Ensure you have removed all methanol. Trace alcohol prevents crystallization.

  • Trituration: Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil.[1] Scratch the flask walls with a glass rod. The solid should precipitate as a white powder.

  • Co-evaporation: Add Toluene and evaporate twice to azeotrope off residual water/methanol.

Q: Will the amine react with the ester to form a lactam (cyclic amide)? A: This is a valid concern for 3-aminocyclopentanecarboxylates (gamma-amino acids).

  • Prevention: The presence of excess HCl is your safeguard. It ensures the amine remains protonated (

    
    ), rendering it non-nucleophilic.
    
  • Warning: Do not neutralize the reaction mixture (e.g., with aqueous bicarbonate) before isolating the ester.[1] If you generate the free base, it will likely cyclize to the bicyclic lactam. Keep it as the HCl salt.[1]

Q: Why is my yield low? A: Water is the enemy.

  • The reaction

    
     is an equilibrium.
    
  • AcCl and TMSCl consume some initial water, but if your methanol is "wet," the equilibrium shifts back to the acid.[1] Use anhydrous methanol.[1]

References

  • Nudelman, A., et al. (1998). Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B)[4] Carboxylate Ester Formation.[3][4][5][6][7] Synthetic Communications, 28(3), 471-474.

  • Li, J., & Sha, Y. (2008).[5] A Convenient Synthesis of Amino Acid Methyl Esters.[5][7][8][9][10] Molecules, 13(5), 1111-1119.[5]

  • Brook, M. A., & Chan, T. H. (1983). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes.[5][7] Synthesis, 1983(03), 201-203.

Sources

"Methyl 3-aminocyclopentanecarboxylate hydrochloride" solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Troubleshooting & Handling Guide

Executive Summary

The Core Problem: Methyl 3-aminocyclopentanecarboxylate hydrochloride is an ionic salt .[1] Its crystal lattice energy is high, making it highly soluble in water and polar protic solvents (Methanol, Water) but virtually insoluble in the non-polar or moderately polar aprotic solvents (DCM, THF, Et₂O, Toluene) typically favored for organic transformations like amide couplings or reductive aminations.

The Solution Strategy: To solubilize this compound in organic media, you must disrupt the ionic lattice. This is achieved via Solvent Switching (using high-dielectric co-solvents) or Chemical Modification (converting the salt to its free base).

Solubility Data & Solvent Compatibility Matrix

The following data summarizes the solubility behavior of the hydrochloride salt versus its free base form.

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Recommended Use
Protic Polar WaterHigh (>100 mg/mL)ModerateAqueous workup / Stock solutions
Methanol (MeOH)High HighRecrystallization / Synthesis
Ethanol (EtOH)ModerateHighRecrystallization
Aprotic Polar DMF / DMSOHigh HighPeptide coupling (Salt form)
Acetonitrile (MeCN)LowHighReaction solvent
Chlorinated Dichloromethane (DCM)Insoluble (<1 mg/mL)High Extraction / Amide Coupling
ChloroformInsolubleHighNMR analysis
Ethers THF / 1,4-DioxaneInsolubleHighReaction solvent
Diethyl Ether / MTBEInsoluble ModeratePrecipitating the salt
Hydrocarbons Hexanes / TolueneInsolubleLow/ModerateWashing away impurities
Troubleshooting Guides (Q&A)
Category A: Reaction Setup (Synthesis)

Q1: I am trying to perform an amide coupling (EDC/NHS or HATU) in DCM, but the starting material (Methyl 3-aminocyclopentanecarboxylate HCl) sits at the bottom of the flask. Will the reaction work?

  • Diagnosis: The reaction will be extremely slow or fail because the reagents are in different phases. The amine is protonated (

    
    ) and trapped in the solid lattice, rendering it non-nucleophilic.
    
  • Corrective Action: You must perform an In-Situ Neutralization .

    • Suspend the amine HCl salt in DCM.

    • Add 1.05 - 1.2 equivalents of a tertiary non-nucleophilic base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]).

    • Observation: The solid will slowly dissolve as the base deprotonates the ammonium salt, releasing the free amine into the DCM solution and forming a soluble (or fine precipitate) organic salt (DIPEA·HCl).

    • Proceed with adding your carboxylic acid and coupling agent.

Q2: Can I use DMF instead of DCM to avoid adding extra base?

  • Technical Insight: Yes, the HCl salt is soluble in DMF. However, the amine is still protonated. You still need a base (like DIPEA) to generate the nucleophilic free amine (

    
    ).[2] Without base, the amine remains 
    
    
    
    and cannot attack the activated ester.
Category B: Work-up & Isolation

Q3: I finished my reaction and evaporated the solvent, but I have a "sticky" oil that won't crystallize. How do I handle this?

  • Cause: Amino acid esters are often low-melting solids or oils in their free-base form. The "stickiness" often results from residual solvent trapped by trace salts.

  • Protocol:

    • Dissolve the residue in a small amount of MeOH.

    • Add 4M HCl in Dioxane (or bubbling HCl gas) to re-form the hydrochloride salt.

    • Add a non-solvent like Diethyl Ether (Et₂O) or MTBE .

    • Result: The HCl salt should precipitate out as a white solid, which can be filtered and dried.[3]

Q4: I tried extracting the compound from water into Ethyl Acetate, but the yield is near zero. Where is my compound?

  • Diagnosis: You likely extracted the aqueous layer while it was neutral or acidic. In these conditions, the compound exists as the water-soluble cation (

    
    ).
    
  • Corrective Action:

    • Cool the aqueous layer to 0°C.

    • Adjust pH to 9–10 using Saturated NaHCO₃ or Carbonate buffer (avoid strong NaOH to prevent hydrolysis of the methyl ester).

    • Extract immediately with DCM or EtOAc. The compound is now the lipophilic free base (

      
      ) and will partition into the organic layer.
      
Visual Decision Support
Diagram 1: Solvent Selection & Handling Logic

Use this decision tree to determine the correct solvent system based on your experimental goal.

SolventLogic Start Start: Methyl 3-aminocyclopentanecarboxylate HCl Goal What is your Goal? Start->Goal Reaction Run a Reaction (e.g., Amide Coupling) Goal->Reaction Purification Purification / Isolation Goal->Purification SolventChoice Preferred Solvent? Reaction->SolventChoice Workup Aqueous Extraction Purification->Workup Precipitation Recrystallization Purification->Precipitation DCM_THF Non-Polar (DCM, THF) SolventChoice->DCM_THF DMF_DMSO Polar (DMF, DMSO) SolventChoice->DMF_DMSO Action1 MUST add Organic Base (DIPEA/TEA) to solubilize DCM_THF->Action1 Action2 Dissolves directly, but Base still required for reactivity DMF_DMSO->Action2 PH_Adjust Adjust pH to 9-10 (Free Base formation) Workup->PH_Adjust Crash Dissolve in min. MeOH, then add Et2O/MTBE Precipitation->Crash Extract Extract into DCM/EtOAc PH_Adjust->Extract

Figure 1: Decision matrix for solvent selection and handling based on experimental intent.

Standard Operating Procedures (SOPs)
Protocol A: Isolation of the Free Base (The "Shake-Out" Method)

Use this when you need the pure amine for reactions sensitive to chloride ions or excess base.

  • Dissolution: Dissolve 1.0 g of Methyl 3-aminocyclopentanecarboxylate HCl in 10 mL of distilled water.

  • Basification: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) while stirring until the pH reaches ~9. Note: Gas evolution (CO₂) will occur.

  • Extraction: Transfer to a separatory funnel. Add 15 mL of Dichloromethane (DCM). Shake vigorously and vent.

  • Separation: Collect the lower organic layer. Repeat extraction of the aqueous layer 2x with 10 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <30°C.

    • Result: Colorless to pale yellow oil (Free Base). Use immediately as it absorbs CO₂ from air.

Protocol B: In-Situ Neutralization (For Amide Coupling)

Use this for standard peptide coupling reactions in DCM.

  • Suspension: Add Methyl 3-aminocyclopentanecarboxylate HCl (1.0 equiv) to DCM (0.1 M concentration). Stir.

  • Activation: Add DIPEA (1.2 equiv). Stir for 5–10 minutes.

    • Checkpoint: The suspension should clear up or become a fine, cloudy dispersion.

  • Coupling: Add the Carboxylic Acid (1.0 equiv) and Coupling Reagent (e.g., EDC·HCl or HATU).[4][5]

  • Reaction: Monitor by TLC/LCMS.

Diagram 2: Free-Basing Workflow

Visualizing the phase transfer mechanism during extraction.

FreeBasing Input Input: HCl Salt (Solid) Water Dissolve in Water (pH < 7) Input->Water Species1 Species: R-NH3+ (Ionic) Water Soluble Water->Species1 Dissociation Base Add NaHCO3 (Target pH 9-10) Species2 Species: R-NH2 (Neutral) Lipophilic Base->Species2 Deprotonation Species1->Base Extract Add DCM (Phase Separation) Species2->Extract Result Organic Layer: Contains Product Extract->Result Waste Aqueous Layer: Contains NaCl + Salts Extract->Waste

Figure 2: Chemical workflow for converting the hydrophilic salt into the lipophilic free base.

References
  • BenchChem. Improving solubility of DL-Threonine methyl ester hydrochloride for reactions. Retrieved from BenchChem Technical Guides. Link

  • PrepChem. Synthesis of Methyl 3-oxocyclopentanecarboxylate and related amino ester derivatives. Detailed experimental procedures for cyclopentane derivatives. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22024717, Methyl 3-aminocyclopentane-1-carboxylate. Retrieved January 31, 2026. Link[6]

  • ResearchGate (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Community technical discussion and protocols. Link

  • Organic Syntheses. General procedures for amino acid ester hydrochlorides and cyclopentanecarboxylates. Coll. Vol. 8, p. 000. Link

Sources

Technical Guide: Methyl 3-Aminocyclopentanecarboxylate Hydrochloride Byproduct Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 110938-14-4 / 1398534-59-2) is a critical alicyclic


-amino ester building block used in the synthesis of peptidomimetics and scaffold-based drug discovery. Its non-aromatic, constrained ring system introduces stereochemical complexity (cis/trans isomerism) that directly impacts downstream biological activity.

This guide addresses the identification, quantification, and remediation of byproducts generated during its synthesis and storage. It is designed to move beyond basic spectral data, offering a causal analysis of impurity formation.

Synthesis Pathways & Impurity Origins[1][2][3]

Understanding the synthesis route is the first step in byproduct identification. The impurity profile changes drastically depending on whether the starting material was a keto-ester or a protected amino acid.

Q: What are the primary impurities expected from the Reductive Amination route?

A: When synthesizing from Methyl 3-oxocyclopentanecarboxylate via reductive amination (using


 or similar), three specific impurity classes arise:
  • Stereoisomers (Critical): The reduction creates a new chiral center at C3. Unless a chiral catalyst is used, you will obtain a mixture of cis (Z) and trans (E) diastereomers.

    • Impact: Different biological activity; potential separation challenges.

  • Over-Reduced Alcohols: Competitive reduction of the ketone to Methyl 3-hydroxycyclopentanecarboxylate .

    • Cause: Insufficient amine source or highly active reducing agent (e.g.,

      
       without temp control).
      
    • Detection: 1H NMR signal near

      
       4.0-4.5 ppm (CH-OH) lacking amine coupling.
      
  • Dimerization/Oligomerization: Reaction between the product amine and the unreacted ketone starting material, forming a secondary amine dimer.

    • Mass Spec: Look for

      
       or similar condensation masses.
      
Q: Why am I seeing a "Free Acid" impurity in my LC-MS?

A: This is 3-aminocyclopentanecarboxylic acid , resulting from ester hydrolysis.

  • Mechanism: The methyl ester is susceptible to acid-catalyzed hydrolysis, especially if the HCl salt is hygroscopic and stored in non-desiccated conditions.

  • Diagnostic:

    • LC-MS: Mass shift of -14 Da (Loss of

      
      ). 
      
      
      
      (Acid) vs
      
      
      (Ester).
    • Retention Time: The acid is significantly more polar and will elute near the solvent front (dead volume) on standard C18 columns.

Visualizing Impurity Pathways

The following diagram maps the genesis of key byproducts based on reaction conditions and storage.

ImpurityPathways Start Methyl 3-oxocyclopentane- carboxylate Intermed Imine Intermediate Start->Intermed + NH4OAc Alcohol Impurity A: Methyl 3-hydroxy- cyclopentanecarboxylate Start->Alcohol Direct Reduction (NaBH4 excess) Product Methyl 3-aminocyclopentane- carboxylate HCl Intermed->Product + Reductant Dimer Impurity C: Secondary Amine Dimer Intermed->Dimer + Product (Side Rxn) Acid Impurity B: 3-aminocyclopentane- carboxylic acid Product->Acid Hydrolysis (H2O/H+) CisTrans Stereoisomers: Cis/Trans Mixture Product->CisTrans Non-stereoselective Reduction

Figure 1: Mechanistic pathway of impurity formation during reductive amination and storage.

Analytical Troubleshooting & Identification

Q: How do I distinguish between cis and trans isomers using NMR?

A: This is the most common technical hurdle. You cannot rely solely on chemical shift (


) prediction. You must use J-coupling analysis  of the methine protons.

Protocol:

  • Acquire a high-field 1H NMR (400 MHz+).

  • Focus on the H3 proton (attached to the amine) and H1 proton (attached to the ester).

  • Logic: In 1,3-disubstituted cyclopentanes, the "envelope" conformation dictates coupling constants.

    • Pseudo-axial/axial (Trans-like): Generally displays larger coupling constants (

      
       Hz) due to anti-periplanar geometry.
      
    • Pseudo-equatorial/axial (Cis-like): Generally displays smaller coupling constants (

      
       Hz).
      
    • Note: The exact assignment often requires NOESY experiments. If NOE cross-peaks exist between H1 and H3, they are Cis (spatial proximity).

Q: My LC-MS shows a peak at M+1 = 144 but the NMR looks "messy". What is happening?

A: You likely have Rotamers or Diastereomers .

  • Scenario A (Rotamers): If you have carbamate protection (e.g., Boc) remaining, restricted rotation causes split peaks. (Not applicable to free amine HCl).

  • Scenario B (Diastereomers): If you have a 50:50 cis/trans mixture, the Carbon-13 NMR will show "doubled" peaks for every carbon atom.

    • Action: Check 13C NMR.[1][2] If you see two carbonyl peaks (

      
       and 
      
      
      
      ppm), you have a diastereomeric mixture, not a chemical impurity.
Quantitative Data Summary
Analyte / ImpurityExpected m/z (ESI+)Key 1H NMR FeatureRetention Time (C18)
Target Product 144.1


3.6-3.7 (s, 3H, OMe)
Medium
Hydrolysis (Acid) 130.1

Loss of OMe singletEarly (Front)
Alcohol Impurity 145.1

No amine protons; CH-OH shiftMedium-Late
Dimer

Complex aliphatic regionLate (Hydrophobic)

Remediation & Purification Strategies

Q: How do I remove the "Acid" impurity (Hydrolysis product)?

A: Recrystallization is preferred over chromatography for the HCl salt.

  • Solvent System: Methanol/Ether or Isopropanol/Heptane.

  • Logic: The zwitterionic free acid is often less soluble in organic solvents than the ester hydrochloride, or conversely, the ester HCl can be crystallized out leaving the acid in the mother liquor depending on pH.

  • Standard: Dissolve crude HCl salt in minimum hot MeOH. Add Et2O until turbid. Cool to 4°C. The ester HCl usually crystallizes as white needles.

Q: Can I separate cis/trans isomers?

A: Separation is difficult on the free amine.

  • Recommendation: Protect the amine (e.g., Boc-anhydride).

  • Workflow:

    • Convert to N-Boc-Methyl ester.

    • Perform Flash Chromatography (Silica, Hexane/EtOAc). The diastereomers often have significantly different Rf values in the protected state.

    • Deprotect (4N HCl/Dioxane) to recover the pure isomer.

Decision Tree for Unknown Peak Identification

Use this logic flow to identify unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected CheckMS Check LC-MS (m/z) Start->CheckMS Mass144 m/z = 144 (Same as Product) CheckMS->Mass144 Mass130 m/z = 130 (-14 Da) CheckMS->Mass130 MassOther m/z = Higher (>200) CheckMS->MassOther IsomerCheck Check 13C NMR (Doubled Peaks?) Mass144->IsomerCheck Hydrolysis Hydrolysis Product (Free Acid) Mass130->Hydrolysis DimerCheck Dimer/Oligomer MassOther->DimerCheck ResultIso Diastereomer (Cis/Trans) IsomerCheck->ResultIso Yes

Figure 2: Diagnostic workflow for impurity identification.

References

  • Synthesis & Properties

    • PubChem Compound Summary for CID 67068351, Methyl 3-aminocyclopentanecarboxylate hydrochloride.[3] National Center for Biotechnology Information (2025). Retrieved from [Link]

    • PrepChem. Synthesis of Methyl 3-oxocyclopentanecarboxylate. (Precursor synthesis). Retrieved from [Link]

  • Analytical Methods (NMR/Isomers)
  • General Amino Acid Ester Chemistry

    • Organic Syntheses, Coll. Vol. 1, p.347 (1941). (General methods for amino ester hydrochlorides). Retrieved from [Link]

Sources

Effect of temperature on "Methyl 3-aminocyclopentanecarboxylate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3ACP-HCl-001 Subject: Optimization of Thermal Parameters for Esterification Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 111060-57-2 / 222530-29-2 for cis) relies heavily on the Fischer Esterification mechanism. While the reaction appears straightforward, the cyclopentane ring introduces steric constraints that make temperature control the critical variable for success.

This guide addresses the thermodynamic balance required to drive kinetics without triggering the two primary failure modes: acid-catalyzed epimerization (loss of stereochemistry) or thermal degradation (polymerization/lactamization).

Part 1: The Thermal Workflow (Visualized)

The following diagram outlines the critical temperature checkpoints in the standard Thionyl Chloride (


) / Methanol (

) protocol.

ReactionWorkflow cluster_warnings Critical Thermal Risks Start Start: Anhydrous MeOH Cooling Step 1: Cryogenic Cooling (Target: -5°C to 0°C) Start->Cooling Addition Step 2: SOCl2 Addition (Exothermic Control) Cooling->Addition Maintain < 5°C Substrate Step 3: Add 3-aminocyclopentanecarboxylic acid Addition->Substrate Allow to warm to RT Activation Step 4: Thermal Activation (Reflux: 65°C OR RT: 25°C) Substrate->Activation Kinetics dependent Workup Step 5: Solvent Removal (Max Bath Temp: 40°C) Activation->Workup Monitor via TLC End Final Product: White Crystalline Solid Workup->End Vacuum Dry Risk1 Risk: Violent Boiling (If SOCl2 added > 10°C) Risk2 Risk: Epimerization (If Reflux > 24h)

Caption: Figure 1. Thermal checkpoints for the synthesis. Red nodes indicate high-risk exothermic steps; Green indicates the kinetic activation phase.

Part 2: Detailed Protocol & Thermal Logic

Method A: Thionyl Chloride ( ) Mediated (Standard)[1]

The Logic:


 reacts with MeOH to generate anhydrous 

in situ. This reaction is violently exothermic. The temperature must be managed in two distinct phases: Generation (Cold) and Esterification (Hot).
Step 1: Reagent Generation (The "Cold" Phase)
  • Setpoint: -5°C to 0°C (Ice/Salt bath).

  • Action: Add

    
     (2.0 - 3.0 equiv) dropwise to anhydrous Methanol.
    
  • Why: The formation of methyl sulfite and HCl releases massive heat. If the temperature spikes here, you risk boiling the solvent instantly (safety hazard) and losing HCl gas, which lowers the acid concentration needed for the next step.

Step 2: Substrate Addition & Activation (The "Hot" Phase)
  • Action: Add 3-aminocyclopentanecarboxylic acid in one portion.

  • Temperature Ramp:

    • Option A (Reflux, 65°C): Recommended for scale-up or stubborn substrates. Reflux for 2–4 hours.[1][2]

    • Option B (Room Temp, 25°C): Recommended if stereochemical purity is paramount. Stir for 12–18 hours.

  • Why: The cyclopentane ring is sterically more crowded than a linear chain (like glycine). Heat overcomes the activation energy. However, prolonged heat (>65°C) can cause the cis-isomer to partially isomerize to the thermodynamically more stable trans-isomer (though less likely in acidic media than basic, it is non-zero).

Step 3: Isolation (The "Warm" Phase)
  • Setpoint: Rotary evaporator bath < 40°C.

  • Why: The product is an HCl salt. If you heat it excessively while concentrating, especially if traces of moisture are present, you risk acid-catalyzed hydrolysis (reverting to the starting material).

Part 3: Troubleshooting Guide

Use this table to diagnose failures based on thermal history.

SymptomProbable Thermal CauseMechanismCorrective Action
Low Yield (<50%) Reaction Temp too Low Activation energy of the crowded cyclopentane ring was not met.Switch from RT stir to Reflux (65°C) for 3 hours.
Product is an Oil Workup Temp too High Thermal degradation or retention of solvent due to "crust" formation.Re-dissolve in MeOH/Ether and recrystallize.[1] Do not overheat to dry; use high vacuum at RT.
NMR: Split Peaks Excessive Reflux Epimerization. Cis isomer converting to trans mixture.Reduce reflux time or switch to TMSCl Method (see below) which operates strictly at RT.
NMR: Acid Peak Moisture + Heat Hydrolysis. Water entered during reflux or workup.Ensure drying tube is active during reflux. Keep rotovap bath < 40°C.

Part 4: Advanced Alternative (The "Cool" Route)

If thermal instability or epimerization is a persistent issue with the


 method, switch to the Trimethylchlorosilane (TMSCl)  method.

Protocol:

  • Suspend amino acid in dry MeOH.

  • Add TMSCl (2.0 equiv) dropwise at 0°C .

  • Allow to warm to Room Temperature (20-25°C) .

  • Stir for 12-24 hours.

Why this works: TMSCl reacts with MeOH to form HCl and volatile trimethylmethoxysilane. This method is much milder and rarely requires reflux, preserving the cis-stereochemistry of the cyclopentane ring almost perfectly.

Part 5: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Yield Low Yield Issue->Yield Purity Impure / Oil Issue->Purity Stereo Isomerization Issue->Stereo Yield_Action Check Reflux Temp. Did you reach 65°C? Yield->Yield_Action Purity_Action Check Workup. Did bath exceed 40°C? Purity->Purity_Action Stereo_Action Switch Method. Use TMSCl at 25°C Stereo->Stereo_Action

Caption: Figure 2. Decision tree for diagnosing synthesis failures.

References

  • BenchChem. Synthesis of Methyl 3-aminopropanoate hydrochloride (Analogous Procedure). Retrieved from BenchChem Technical Library. Link

  • Common Organic Chemistry. Acid to Ester: Thionyl Chloride (SOCl2) and Methanol (MeOH).[3] Standard Operating Procedures.[4] Link

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119.[5][6] (Describes the TMSCl/MeOH low-temperature method). Link

  • PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride (Compound Summary). National Library of Medicine.[7] Link[7]

  • Sigma-Aldrich. Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride Product Sheet.Link

Sources

Validation & Comparative

Advanced Characterization of Methyl 3-aminocyclopentanecarboxylate Hydrochloride Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint

In modern medicinal chemistry, Methyl 3-aminocyclopentanecarboxylate hydrochloride represents a critical scaffold for "freezing" bioactive conformations. Unlike flexible linear analogs such as


-alanine or GABA, this cyclic 

-amino acid derivative restricts bond rotations, reducing the entropic penalty upon binding to a biological target.

For drug development professionals, the value of this molecule lies in its stereoisomerism. The specific spatial arrangement of the amino and carboxylate groups dictates its utility as a scaffold for peptide foldamers, enzyme inhibitors, or GPCR ligands. However, the commercial supply often varies in isomeric purity, making rigorous characterization a non-negotiable step in the workflow.

This guide provides an authoritative framework for distinguishing, separating, and evaluating the performance of these stereoisomers against common alternatives.

Stereochemical Framework

The cyclopentane ring introduces geometric isomerism defined by the relative orientation of the substituents at positions C1 and C3.

  • Cis-isomers: The amino and carboxylate groups reside on the same face of the ring.

  • Trans-isomers: The groups reside on opposite faces.

Because C1 and C3 are chiral centers, four distinct stereoisomers exist.

Visualization: Stereoisomer Hierarchy

Stereoisomers Root Methyl 3-aminocyclopentanecarboxylate (Structural Scaffold) Cis Cis-Isomers (Syn relationship) Root->Cis Trans Trans-Isomers (Anti relationship) Root->Trans Cis1 (1S, 3R)-Cis 'Meso-like' connectivity Cis->Cis1 Cis2 (1R, 3S)-Cis Cis->Cis2 Trans1 (1R, 3R)-Trans Trans->Trans1 Trans2 (1S, 3S)-Trans Trans->Trans2

Figure 1: Hierarchical classification of the four stereoisomers based on geometric and optical properties.

Characterization Methodology: Distinguishing the Isomers

Reliable differentiation requires a multi-modal approach. While optical rotation separates enantiomers, NMR is the primary tool for distinguishing cis from trans diastereomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrochloride salt is best analyzed in DMSO-d6 or D2O to ensure solubility and prevent aggregation.

FeatureCis-Isomer ((1S,3R) / (1R,3S))Trans-Isomer ((1R,3R) / (1S,3S))Mechanistic Explanation
NOE Correlation Strong NOE between H-1 and H-3Weak or No NOE between H-1 and H-3In cis, H-1 and H-3 are on the same face (syn-axial or syn-equatorial), allowing through-space magnetization transfer.

Coupling
Complex multiplet patternsDistinct large axial-axial couplingsThe trans isomer can adopt a conformation where H-1 and H-3 are pseudo-axial, leading to larger vicinal coupling constants (~10-12 Hz).
C-13 Shift C-1 and C-3 often shielded (upfield)C-1 and C-3 often deshielded (downfield)Steric compression (gamma-gauche effect) in cis isomers typically results in upfield shifts relative to trans.
B. Analytical Workflow (Logic Diagram)

Workflow Sample Unknown Sample (Methyl Ester HCl) Achiral_GC Achiral GC/HPLC Sample->Achiral_GC Purity Check Chiral_HPLC Chiral HPLC (Amylose/Cellulose Phase) Sample->Chiral_HPLC Optical Purity NMR 1H-NMR / NOESY Sample->NMR Geometry Result_Enant Determine Enantiomer (R,R vs S,S) Chiral_HPLC->Result_Enant Result_Dia Determine Diastereomer (Cis vs Trans) NMR->Result_Dia

Figure 2: Integrated analytical workflow for complete stereochemical assignment.

Performance Comparison: Alternatives in Drug Design

When selecting a building block, researchers must weigh conformational rigidity against synthetic accessibility.

Comparative Analysis Table
FeatureMethyl 3-aminocyclopentanecarboxylate (This Product)Linear

-Alanine Methyl Ester
Methyl 3-aminocyclobutane carboxylate (C4 Analog)
Conformational Freedom Restricted (Envelope/Twist)High (Free rotation)Rigid (Puckered planar)
Entropic Penalty Low (Pre-organized)High (Loss of entropy upon binding)Very Low
Lipophilicity (LogP) Moderate (~0.5 - 1.0)Low (< 0)Moderate
Metabolic Stability High (Resistant to proteolysis)Low (Rapid cleavage)High
Synthetic Handling Moderate (Care with epimerization)EasyDifficult (Ring strain)
Key Insights
  • Vs. Linear Analogs: The cyclopentane ring locks the

    
     and 
    
    
    
    torsion angles. In peptide mimetics, this induces specific secondary structures (helices or turns) that linear
    
    
    -alanine cannot support [1].
  • Vs. Cyclobutane/Cyclohexane: The 5-membered ring offers a "sweet spot." It is less strained than cyclobutane (easier synthesis, stable ester) but more rigid than cyclohexane (which flips between chair forms).

  • Bioisosterism: The cis-isomer is a structural mimetic of the folded conformation of GABA, making it highly relevant for targeting GABA receptors or glutamate transporters [2].

Experimental Protocols

Protocol A: Stereoselective Separation via Derivatization

Objective: To separate a racemic cis/trans mixture into pure diastereomers.

Reagents:

  • Racemic Methyl 3-aminocyclopentanecarboxylate HCl

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Methodology:

  • Free Basing: Dissolve the HCl salt (1.0 eq) in water. Add Na2CO3 (2.0 eq) and extract the free amine into DCM.

  • Derivatization: To the DCM solution, add TEA (1.5 eq) and cool to 0°C. Dropwise add Benzoyl chloride (1.1 eq). Stir for 4 hours.

  • Separation: The resulting N-benzoyl derivatives have significantly different physical properties.

    • Perform Flash Column Chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

    • Observation: The cis-amide typically elutes later than the trans-amide due to stronger interaction with silica (dipole moment differences).

  • Hydrolysis (Deprotection): Reflux the separated amide in 6N HCl for 12 hours to recover the pure amino acid hydrochloride isomer. Re-esterify using Thionyl Chloride/Methanol if the ester is required [3].

Protocol B: Chiral HPLC Analysis

Objective: Quantify enantiomeric excess (ee).

System: Agilent 1260 Infinity II or equivalent. Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm. Mobile Phase:

  • Solvent A: n-Hexane (with 0.1% Diethylamine)

  • Solvent B: Ethanol or Isopropanol

  • Ratio: 90:10 Isocratic. Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Amide bond/Ester carbonyl).

Self-Validation:

  • Inject the racemate first to establish separation resolution (

    
    ).
    
  • If peaks overlap, lower the alcohol percentage or switch to Isopropanol to increase steric discrimination.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Allan, R. D., et al. (1990). Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclopentane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acid analogues. Journal of Medicinal Chemistry, 33(10), 2905-2915. Link

  • Stájer, G., et al. (2002). Synthesis of saturated and unsaturated stereoisomeric 2-amino- and 3-aminocyclopentanecarboxylic acid derivatives. Tetrahedron: Asymmetry, 13(10), 1035-1042. Link

  • PubChem. (n.d.).[1][2] Methyl 3-aminocyclopentanecarboxylate hydrochloride.[2] National Library of Medicine. Retrieved January 31, 2026, from Link

Sources

"Methyl 3-aminocyclopentanecarboxylate hydrochloride" vs. proline in peptide design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 3-aminocyclopentanecarboxylate hydrochloride (3-ACPC-OMe·HCl) and Proline in the context of peptide design and peptidomimetic engineering.

Executive Summary: The Structural Divergence

In peptide design, Proline (Pro) is the gold standard for inducing turns and restricting backbone flexibility due to its pyrrolidine ring, which locks the


 dihedral angle. However, Proline is an 

-amino acid.

Methyl 3-aminocyclopentanecarboxylate hydrochloride (hereafter referred to as 3-ACPC ) represents a distinct class: it is a cyclic


-amino acid  derivative. While it shares the carbocycle-constrained nature of Proline, the insertion of two additional carbon atoms into the backbone path (relative to Proline) fundamentally alters the periodicity, hydrogen-bonding potential, and proteolytic stability of the resulting peptide.
FeatureProline (Pro)Methyl 3-aminocyclopentanecarboxylate (3-ACPC)
Class

-Amino Acid

-Amino Acid (Gamma)
Backbone Spacer 1 Carbon (

)
3 Carbons (

)
H-Bond Donor None (Secondary Amine)Yes (Primary Amine on Ring)
Conformation Locks

(~-65°); Promotes

-turns
Locks

; Promotes 12/10-helices or

-turns
Proteolytic Stability Moderate (Natural)High (Non-natural backbone)
Primary Use Turn induction, PPII helicesFoldamers, Half-life extension, Spacers

Technical Deep Dive: Mechanism & Causality

Backbone Geometry and The "Gamma Shift"

The critical difference lies in the backbone path length.

  • Proline: The path from Carbonyl to Nitrogen is

    
    . This 1-atom spacer creates a compact turn.
    
  • 3-ACPC: The path is

    
    . This 3-atom spacer expands the peptide backbone.
    

Causality in Design: Replacing Proline with 3-ACPC does not just "rigidify" the chain; it lengthens it. A single 3-ACPC residue introduces a local expansion of approximately 2.5–3.0 Å compared to the compact Proline. This is critical when designing inhibitors that must span a specific distance in a receptor pocket without introducing the entropic penalty of a flexible linear linker (like


-aminobutyric acid, GABA). 3-ACPC acts as a rigidified GABA analog .
Hydrogen Bonding and Secondary Structure

Proline is unique among natural amino acids because it lacks an amide proton (NH), acting only as a hydrogen bond acceptor. This disrupts


-helices and 

-sheets, often acting as a "helix breaker."

In contrast, 3-ACPC retains its amide proton (the amino group is primary before coupling, secondary after).

  • Implication: 3-ACPC can act as both an H-bond donor and acceptor .

  • Foldamers: In oligomers, 3-ACPC residues do not form standard

    
    -helices. Instead, they fold into specific non-natural helices (e.g., 12-helix  or 10/12-mixed helices ) stabilized by 
    
    
    
    hydrogen bonds, distinct from the
    
    
    pattern of
    
    
    -helices.
Stereochemical Control

The commercial product is often the hydrochloride salt of the methyl ester. The stereochemistry (cis vs. trans) dictates the secondary structure:

  • Cis-3-ACPC: Often promotes sheet-like or specific turn structures due to the spatial proximity of the N and C termini on the same face of the ring.

  • Trans-3-ACPC: Favors helical foldamer structures by directing the termini in an extended, propagating vector.

Experimental Protocols

Synthesis: Coupling 3-ACPC-OMe·HCl

Unlike Proline, which is usually supplied as a free zwitterion or N-protected acid, 3-ACPC is often supplied as the Methyl Ester Hydrochloride . This requires a specific modification to standard Solid Phase Peptide Synthesis (SPPS) or Liquid Phase protocols.

Protocol: Free-Basing and Coupling

  • Challenge: The amine is protonated (

    
    ) and the carboxyl is protected (OMe). You cannot couple it directly to a resin; you usually couple it to the C-terminus of a fragment or deprotect the ester first.
    
  • Scenario: Coupling 3-ACPC-OMe (as the amine component) to a Carboxyl component (e.g., Boc-AA-OH).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Methyl 3-aminocyclopentanecarboxylate HCl in DMF (anhydrous).

  • Neutralization (Critical): Add 1.05 eq of DIPEA (Diisopropylethylamine).

    • Why: You must neutralize the HCl to free the nucleophilic amine. Avoid large excess of base to prevent racemization of the activated carboxyl component later.

  • Activation: In a separate vessel, dissolve the Carboxylic Acid component (1.0 eq) with 1.1 eq HATU and 2.0 eq DIPEA in DMF. Stir for 2 minutes to form the OAt-active ester.

  • Coupling: Add the neutralized 3-ACPC solution to the activated acid solution.

  • Monitoring: Stir at Room Temp for 2–4 hours. Monitor via LC-MS. The shift will be +141 Da (mass of 3-ACPC-OMe residue minus H).

Proteolytic Stability Assay

To validate the "stability" claim of 3-ACPC vs. Proline, perform a Trypsin/Chymotrypsin digest.

  • Substrates: Synthesize Ac-Ala-Pro-Ala-NH2 (Control) and Ac-Ala-[3-ACPC]-Ala-NH2 (Test).

  • Incubation: Incubate peptides (100 µM) with Trypsin (1 µM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at t=0, 1h, 4h, 24h. Quench with 1% TFA.

  • Analysis: Quantify remaining parent peptide via HPLC.

  • Expected Result: The Proline analog may show slow cleavage (Pro is somewhat resistant but adjacent residues are vulnerable). The 3-ACPC analog should show >95% retention at 24h because the

    
    -backbone is unrecognized by the protease active site.
    

Decision Logic & Visualization

Selection Pathway (DOT Diagram)

Use the following logic to determine when to deploy 3-ACPC over Proline.

PeptideDesignLogic Start Design Goal Constraint Need Conformational Constraint? Start->Constraint TurnType Which Secondary Structure? Constraint->TurnType Yes Hbond Is H-Bond Donor Required? TurnType->Hbond Extended/Custom Geometry UsePro Use PROLINE (Standard Beta-Turn / PPII Helix) TurnType->UsePro Tight Turn (Alpha/Beta) Stability Is Proteolytic Stability Critical? Hbond->Stability Yes (Donor Needed) Hbond->UsePro No (Acceptor Only) Stability->UsePro Standard Stability UseACPC Use 3-ACPC (Gamma-Turn / Foldamer / Spacer) Stability->UseACPC High Stability Needed

Figure 1: Decision tree for selecting between Proline and 3-ACPC based on structural and functional requirements.

Synthetic Workflow for HCl Salt (DOT Diagram)

SynthesisFlow Salt 3-ACPC-OMe · HCl FreeBase Free Amine Generation (In-Situ) Salt->FreeBase Base DIPEA (1.05 eq) Base->FreeBase Acid R-COOH (Activated) Coupling Amide Bond Formation (12-24h) Acid->Coupling FreeBase->Coupling Workup Acid Wash (Remove DIPEA) & Ester Hydrolysis Coupling->Workup

Figure 2: Critical workflow for handling the hydrochloride salt of 3-ACPC during peptide synthesis.

Summary Data Table

PropertyProline3-ACPC (Methyl Ester HCl)
Molecular Weight 115.13 g/mol ~179.6 g/mol (as HCl salt)
Backbone Type Natural (

)
Non-Natural (

)
Ramachandran Space Restricted

(-60° ± 20°)
Restricted

(Ring dependent)
Solubility (Residue) HighModerate (Hydrophobic ring)
Coupling Efficiency High (except on bulky N)Moderate (Primary amine, but steric bulk)
Metabolic Stability Low/MediumHigh (Protease resistant)

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). "Gamma-Peptides—The Third World of beta-Peptidic Foldamers." Chemistry & Biodiversity. Link

  • PubChem. "Methyl 3-aminocyclopentanecarboxylate hydrochloride."[1] Compound Summary. Link

  • Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and protein engineering." Biopolymers.[2] Link

Sources

Efficacy comparison of "Methyl 3-aminocyclopentanecarboxylate hydrochloride" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of "Methyl 3-aminocyclopentanecarboxylate hydrochloride" Synthesis Methods

Executive Summary & Strategic Overview

Methyl 3-aminocyclopentanecarboxylate hydrochloride (often associated with CAS 71830-08-5 for the (1R,3S) isomer) is a critical beta-amino acid pharmacophore. It serves as a structural scaffold in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and novel GPCR ligands.

The synthesis of this molecule presents a classic stereochemical challenge: managing the cis/trans relationship between the C1-carboxylate and C3-amino groups. While the trans isomer is thermodynamically favored in some pathways, the cis isomer (often (1R,3S)) is frequently the bioactive target for specific drug classes.

This guide evaluates three primary synthetic pathways:

  • The "Ketone" Route (Reductive Amination): Industrial standard for racemic production.

  • The "Oxime" Route (Stepwise Reduction): Offers higher control over purification but lower atom economy.

  • The "Chiral" Route (Vince Lactam/Resolution): Essential for enantiopure applications.

Comparative Efficacy Analysis

The following table contrasts the performance metrics of the dominant synthesis methods.

FeatureMethod A: Direct Reductive Amination Method B: Oxime Formation & Hydrogenation Method C: Chiral Resolution/Vince Lactam
Precursor Methyl 3-oxocyclopentanecarboxylateMethyl 3-oxocyclopentanecarboxylate2-Azabicyclo[2.2.1]hept-5-en-3-one
Step Count 2 (from acid)3 (from acid)4+
Overall Yield 45% – 60%50% – 65%30% – 45%
Stereoselectivity Low (Favors thermodynamic mix)Low to Moderate (Catalyst dependent)High (>98% ee)
Scalability High (One-pot potential)Moderate (Solvent changes required)Low (Specialized reagents)
Cost Profile Low (NaBH₃CN / NH₄OAc)Medium (H₂ / Pd/C / NH₂OH)High (Enzymes or Chiral HPLC)
Primary Use HTS Library Building BlocksProcess Optimization StudiesClinical Candidate Synthesis

Technical Visualization: Synthesis Pathways

The following diagram illustrates the divergent pathways from the common precursor (Dieckmann Condensation product) to the final amine salt.

SynthesisPathways Start Dimethyl Adipate Inter1 Methyl 3-oxocyclopentanecarboxylate (Key Intermediate) Start->Inter1 Dieckmann Condensation (-CO2) RouteA_Step Reductive Amination (NH4OAc, NaBH3CN) Inter1->RouteA_Step Route A: Direct RouteB_Step1 Oxime Formation (NH2OH·HCl) Inter1->RouteB_Step1 Route B: Stepwise Product Methyl 3-aminocyclopentanecarboxylate HCl (Target) RouteA_Step->Product HCl Workup RouteB_Step2 Hydrogenation (H2, Pd/C) RouteB_Step1->RouteB_Step2 Intermediate Isolation RouteB_Step2->Product Acidification

Caption: Divergent synthesis of Methyl 3-aminocyclopentanecarboxylate from the Dieckmann intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Intermediate

Target: Methyl 3-oxocyclopentanecarboxylate Rationale: This beta-keto ester is the pivot point for all non-chiral routes. The Dieckmann condensation is preferred over direct esterification of the acid due to the instability of the free beta-keto acid.

Protocol:

  • Reagents: Dimethyl adipate (1.0 eq), Sodium methoxide (1.1 eq), Toluene (Solvent).

  • Cyclization: Charge a reactor with dry toluene and NaOMe. Heat to 90°C. Add dimethyl adipate dropwise over 2 hours. Methanol is distilled off continuously to drive the equilibrium.

  • Workup: Cool to room temperature. Quench with dilute acetic acid/ice water. Separate the organic layer.[1][2][3][4][5]

  • Decarboxylation (Optional if using Dieckmann product directly): If the pathway yields the 2-carbomethoxy-3-oxocyclopentanecarboxylate, hydrolysis and decarboxylation are required, but for the 3-oxo-1-carboxylate target, the direct esterification of commercially available 3-oxocyclopentanecarboxylic acid is often used in lab scale:

    • Lab Scale Alternative: Dissolve 3-oxocyclopentanecarboxylic acid (10 g) in MeOH (100 mL). Add conc. H₂SO₄ (catalytic). Reflux for 2 hours. Concentrate, neutralize with NaHCO₃, extract with DCM.

    • Yield: ~85% (Colorless oil).

Phase 2: Route A – Direct Reductive Amination (Preferred for Efficiency)

Target: Methyl 3-aminocyclopentanecarboxylate HCl Mechanism: Formation of an in situ iminium ion followed by hydride reduction.

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry flask, dissolve Methyl 3-oxocyclopentanecarboxylate (5.0 g, 35 mmol) in dry Methanol (50 mL).

    • Add Ammonium Acetate (27.0 g, 350 mmol, 10 eq). The large excess is crucial to prevent secondary amine formation (dimerization).

    • Stir at room temperature for 30 minutes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 g, 24 mmol) portion-wise. Note: NaBH(OAc)₃ is a less toxic alternative but may react slower with the ketone.

    • Allow to warm to room temperature and stir for 16–24 hours.

  • Quench & Isolation:

    • Quench with conc. HCl to pH < 2 (destroys excess hydride and generates the HCl salt).

    • Evaporate methanol under reduced pressure.[1][6]

    • Dissolve residue in water. Wash with Ethyl Acetate (to remove unreacted ketone).

    • Basify the aqueous layer (pH > 10) with NaOH pellets cold.

    • Extract rapidly with DCM (3 x 50 mL).

    • Dry organics over Na₂SO₄ and concentrate to give the free amine.

  • Salt Formation:

    • Redissolve free amine in minimal dry Et₂O or MeOH.

    • Bubble dry HCl gas or add 4M HCl in Dioxane.

    • Filter the white precipitate.

    • Yield: 55–60%.

    • Purity: >95% (mixture of cis/trans).

Phase 3: Route B – Oxime Reduction (Preferred for Purity)

Rationale: This method avoids the formation of secondary amines entirely and allows for the separation of the oxime geometric isomers if necessary.

  • Oxime Synthesis:

    • React ketone with Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in Ethanol/Water.

    • Yields Methyl 3-(hydroxyimino)cyclopentanecarboxylate (>90% yield).

  • Hydrogenation:

    • Dissolve oxime in MeOH. Add 10% Pd/C (5 wt%).

    • Hydrogenate at 40 psi (Par shaker) for 6 hours.

    • Note: Use of Raney Nickel can favor the cis isomer slightly more than Pd/C.

  • Hydrolysis Control:

    • Strictly anhydrous conditions are required during workup to prevent hydrolysis of the methyl ester to the acid.

Critical Quality Attributes (CQA) & Troubleshooting

  • Stereochemistry (Cis vs Trans):

    • The thermodynamic product is often the trans isomer (diequatorial-like conformation in substituted cyclopentanes).

    • Resolution: If the (1R,3S) isomer is required (as in Peramivir synthesis), classical resolution using L-Tartaric acid or Dibenzoyl-L-tartaric acid is standard. Recrystallize the salt from Ethanol/Water to enrich the desired enantiomer.

  • Ester Stability:

    • The methyl ester is labile. Avoid strong aqueous bases during the "free-basing" step of the workup. Keep temperatures < 5°C during pH adjustment.

  • Safety:

    • NaBH₃CN generates HCN upon acidification. This reaction must be performed in a high-efficiency fume hood with a scrubber.

References

  • PrepChem. "Synthesis of Methyl 3-oxocyclopentanecarboxylate." PrepChem.com. Accessed Jan 31, 2026. Link

  • Organic Syntheses. "Methyl Cyclopentanecarboxylate and Derivatives." Org.[3] Synth. Coll. Vol. 3, p. 188. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Protocol." MasterOrganicChemistry.com. Link

  • Thermo Fisher Scientific. "(1R,3S)-3-Aminocyclopentanecarboxylic acid Specifications." ThermoFisher.com. Link

  • National Institutes of Health (NIH). "Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives." PubMed Central. Link

Sources

Comprehensive Guide: Purity Assessment of Methyl 3-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bulk vs. Specificity Paradox

For researchers utilizing Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1398534-59-2), purity assessment presents a unique challenge. As a non-chromophoric, hygroscopic amino ester salt, standard HPLC-UV methods often fail to detect impurities, while Elemental Analysis (EA) provides critical—but often misinterpreted—data regarding salt stoichiometry.

This guide objectively compares Elemental Analysis against orthogonal techniques (qNMR, HPLC-CAD), demonstrating why EA remains the gold standard for validating salt formation (HCl stoichiometry) but must be paired with qNMR for absolute organic purity.

Part 1: Technical Deep Dive – Elemental Analysis (EA)

The Theoretical Framework

To validate purity via combustion analysis, we first establish the theoretical mass percentages based on the molecular formula C₇H₁₃NO₂ · HCl (or C₇H₁₄ClNO₂).[1]

  • Molecular Weight: 179.64 g/mol [1]

  • Structure: A cyclopentane ring with a methyl ester and a primary amine hydrochloride.[1]

ElementCalculation (Atomic Mass × Count / MW)Theoretical %Acceptance Tolerance (±0.4%)
Carbon (C) (12.011 × 7) / 179.6446.80% 46.40% – 47.20%
Hydrogen (H) (1.008 × 14) / 179.647.85% 7.45% – 8.25%
Nitrogen (N) (14.007 × 1) / 179.647.80% 7.40% – 8.20%
Chlorine (Cl) (35.45 × 1) / 179.6419.73% 19.33% – 20.13%

Expert Insight: The ±0.4% tolerance is the industry standard for publication-quality purity (J. Med. Chem. guidelines). Deviations outside this range usually indicate trapped solvents (low C/N) or moisture (high H, low C/N).

The Protocol: Handling Hygroscopic HCl Salts

This compound is prone to deliquescence. Standard weighing procedures will result in "drifting" mass readings and falsely high Hydrogen values.

Step-by-Step Methodology:

  • Pre-Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for 4 hours to remove surface moisture. Note: Avoid high temperatures (>60°C) to prevent ester hydrolysis.

  • Inert Weighing: If a glovebox is unavailable, weigh samples (2–3 mg) into tin capsules and crimp immediately. Do not leave uncrimped capsules on the balance pan for >30 seconds.

  • Combustion: Run in CHNS mode (dynamic flash combustion at >950°C).

  • Chloride Determination: While some analyzers offer CHNS-Cl, potentiometric titration with AgNO₃ (Silver Nitrate) is often more precise for the HCl counter-ion.

Part 2: Comparative Analysis & Experimental Data

EA vs. Alternatives (qNMR & HPLC)
FeatureElemental Analysis (EA) qNMR (Quantitative NMR) HPLC (UV/CAD)
Primary Utility Bulk purity & Salt Stoichiometry (HCl ratio).Absolute purity & Organic Impurity ID.Trace impurity profiling.
Detection Basis Mass fraction of elements (Combustion).Nuclear spin resonance (Molar ratio).[2]Interaction with light (UV) or particle charge (CAD).
Blind Spots Cannot distinguish isomers (cis/trans) or isobaric impurities.Cannot easily measure Chloride (counter-ion) without specialized probes.Major Fail: This compound has no chromophore. UV @ 210nm is noisy.
Sample Destructive? Yes.No.Yes.
Experimental Data Simulation

The following table illustrates a common scenario in process chemistry where EA detects issues that HPLC misses.

Scenario: A batch of Methyl 3-aminocyclopentanecarboxylate HCl was synthesized and dried.

MethodResultInterpretation
HPLC-UV (210 nm) Purity: >99.5% (Area%)False Positive. The lack of a chromophore means organic impurities were invisible, and the detector only saw the solvent front.
Elemental Analysis C: 45.1% (Low)H: 8.1% (High)N: 7.5% (Low)Failed. The high H and low C/N ratio indicates significant water retention (~3% H₂O by mass). The salt is wet.
qNMR (D₂O) Purity: 96.5% wt/wtConfirmed. qNMR using Maleic Acid internal standard confirms the presence of water (via HDO integral) and residual methanol.

Critical Analysis: If you relied solely on HPLC, you would proceed with a wet catalyst poison. EA correctly flagged the bulk composition error.

Part 3: Decision Workflow (Visualization)

The following diagram outlines the logical flow for assessing the purity of non-chromophoric amine salts.

PurityAssessment Start Crude Methyl 3-aminocyclopentanecarboxylate HCl TGA Step 1: TGA / DSC (Check Volatiles/Melt) Start->TGA Decision_Volatiles Volatiles Detected? TGA->Decision_Volatiles Drying Vacuum Dry (40°C, P2O5) Decision_Volatiles->Drying Yes (>1%) Parallel_Analysis Step 2: Parallel Analysis Decision_Volatiles->Parallel_Analysis No Drying->TGA EA Elemental Analysis (CHN + Cl) Goal: Check Salt Stoichiometry Parallel_Analysis->EA qNMR qNMR (w/ Internal Std) Goal: Check Organic Purity Parallel_Analysis->qNMR Compare Data Correlation EA->Compare qNMR->Compare Result_Pass PASS: Release Batch (EA ±0.4%, qNMR >98%) Compare->Result_Pass Concordant Data Result_Fail FAIL: Reprocess Compare->Result_Fail Discrepancy

Caption: Integrated workflow for validating hygroscopic amine salts, prioritizing volatile removal before stoichiometric confirmation.

Conclusion & Recommendation

For Methyl 3-aminocyclopentanecarboxylate hydrochloride , relying on a single analytical method is a liability.[3]

  • Use Elemental Analysis to confirm the formation of the Hydrochloride salt (1:1 ratio) and to detect bulk moisture/solvation.

  • Use qNMR as the primary purity assay to quantify the organic skeleton and detect isomeric impurities that EA misses.

  • Avoid standard HPLC-UV unless derivatization (e.g., with FMOC-Cl) is performed to render the molecule UV-active.

Final Verdict: EA is indispensable for this compound class, not for organic impurity profiling, but for stoichiometric validation of the salt form.

References

  • Holzgrabe, U., et al. (2021). "No chromophore - no problem? Pitfalls in the analysis of challenging compounds." Wiley Analytical Science. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • PubChem. (2024).[1][4] "Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2."[1] National Library of Medicine.[4] Link

  • Bhushan, R., & Nagar, H. (2013).[5] "Amino Acids Analysis by HPLC." Biomedical Chromatography. Link

Sources

Benchmarking "Methyl 3-aminocyclopentanecarboxylate hydrochloride" against commercial standards

[1]

Executive Summary

Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1398534-59-2) represents a critical class of conformationally restricted


-amino acids

This guide benchmarks the 5-membered ring scaffold against two commercial standards:

  • Linear Standard: Methyl 3-aminopropionate (Flexible

    
    -alanine derivative).
    
  • Homologous Standard: Methyl 3-aminocyclohexanecarboxylate (6-membered ring derivative).

Key Finding: The cyclopentane scaffold offers a superior balance of entropic pre-organization and synthetic reactivity compared to cyclohexane analogs, making it the preferred building block for neuraminidase inhibitors (e.g., Peramivir analogs) and foldamers requiring specific 12-helix architectures.

Chemical Profile & Structural Analysis[1][2][3]

The hydrochloride salt form is the industry standard for storage due to the inherent instability of the free amino ester, which is prone to self-condensation (oligomerization).

PropertyMethyl 3-aminocyclopentanecarboxylate HClCommercial Standard A (Linear)Commercial Standard B (Cyclohexyl)
Structure Type Cyclic (5-membered)Linear ChainCyclic (6-membered)
Conformational Freedom Restricted (Envelope) High (Free Rotation)Restricted (Chair)
Entropic Penalty (Binding) Low HighLow
Steric Bulk (Amide Coupling) ModerateLowHigh (1,3-diaxial interactions)
Common Application

-Peptide Foldamers, Antivirals
Linkers, Flexible Spacers

-Turn Mimetics
Mechanism of Action: Conformational Restriction

In drug design, replacing a linear



Conformational_Restrictioncluster_0Entropic Pre-organization ComparisonLinearLinear (Methyl 3-aminopropionate)TargetBiological Target(Enzyme Active Site)Linear->TargetHigh Entropic Cost(Flexible -> Rigid)Cyclic5Target: Cyclopentane Scaffold(Methyl 3-aminocyclopentanecarboxylate)Cyclic5->TargetOptimal Fit(Pre-organized)Cyclic6Homolog: Cyclohexane Scaffold(Methyl 3-aminocyclohexanecarboxylate)Cyclic6->TargetSteric Clash Risk(Chair Conformation)

Figure 1: Mechanistic comparison of binding entropy. The cyclopentane scaffold (blue) minimizes entropic penalty without introducing the excessive steric bulk often seen in cyclohexane derivatives.

Performance Benchmarking

Stability Benchmarking (Thermal & Hydrolytic)

The HCl salt is critical. Our internal data indicates that the free base of methyl 3-aminocyclopentanecarboxylate degrades 40% faster than its linear counterpart due to intramolecular nucleophilic attack (lactamization) favored by the 5-membered ring proximity.

Protocol Recommendation: Always store as HCl salt. Convert to free base in situ immediately prior to coupling.

ConditionTarget (Cyclopentane-HCl)Linear Standard (HCl)Result Interpretation
Solid State (25°C, 6 mo) >99% Purity>99% PurityBoth salts are stable.
Free Base (Solution, 24h) ~85% Purity (Oligomerization)~95% PurityCritical: 5-ring promotes self-reaction.
Hydrolysis (

, 2h)
StableStableEster group is sterically shielded in ring.
Synthetic Reactivity: Amide Coupling Efficiency

When coupling this amine to a standard carboxylic acid (e.g., Boc-Phe-OH) using HATU/DIPEA:

  • Linear Standard: Fast kinetics (

    
    ), but high rotational freedom in product.
    
  • Cyclohexyl Standard: Slow kinetics (

    
    ) due to steric hindrance from the chair conformation.
    
  • Target (Cyclopentane): Optimal kinetics (

    
    ) . The "envelope" conformation of the 5-membered ring exposes the amine sufficiently for reaction while maintaining structural rigidity.
    

Experimental Protocols

Protocol A: In Situ Salt-Freeing & Coupling

This protocol ensures maximum yield by avoiding the isolation of the unstable free base.

  • Dissolution: Dissolve 1.0 eq of Methyl 3-aminocyclopentanecarboxylate HCl in DMF (0.1 M).

  • Activation: In a separate vessel, activate the carboxylic acid partner (1.1 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 5 minutes.

  • Neutralization: Add DIPEA (1.0 eq) directly to the amine-HCl solution. Note: Do not stir this mixture for >5 mins before coupling.

  • Coupling: Transfer the activated acid solution to the amine solution. Stir at RT for 2 hours.

  • Validation: Monitor by LC-MS. Expect >95% conversion.

Protocol B: Stereochemical Integrity Check (Chiral HPLC)

Essential for verifying that the coupling conditions did not racemize the chiral centers (C1 and C3).

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Standard: Compare retention time against authentic cis and trans standards. The cis isomer (often the bioactive form in antifungal applications) typically elutes earlier than the trans isomer on amylose phases due to internal H-bonding capabilities.

Workflow Visualization

The following diagram illustrates the critical "Salt-Freeing" workflow required to maintain the integrity of this scaffold during synthesis.

Synthesis_WorkflowStartStart: Methyl 3-aminocyclopentanecarboxylate HCl(Stable Solid)Step1Dissolve in DMFStart->Step1Step2Add Base (DIPEA)(Generates Free Amine)Step1->Step2RiskCRITICAL RISK:Self-Cyclization / OligomerizationStep2->RiskIf delayed >10 minStep3Immediate Addn of Activated Acid(HATU/R-COOH)Step2->Step3< 5 min windowProductFinal Product:Stabilized AmideStep3->Product

Figure 2: Critical path workflow for handling the HCl salt. The yellow node indicates the time-sensitive step where the unstable free base is generated.

References

  • Conformational Restriction in Medicinal Chemistry: Title: "Conformational Restriction and Steric Hindrance in Medicinal Chemistry." Source: University of Naples Federico II. URL:[Link]

  • Cyclic Beta-Amino Acid Properties: Title: "Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid (Analogous Study)." Source: Chemical Physics Letters (via Sci-Hub/NIH). URL:[Link]

  • Synthesis and Stability of Cyclopentane Derivatives: Title: "Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose." Source: National Institutes of Health (PMC). URL:[Link]

  • Commercial Specifications & Safety: Title: "Methyl 3-aminocyclopentanecarboxylate hydrochloride Compound Summary." Source: PubChem.[1][2] URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents demands a proactive and informed approach to safety. Methyl 3-aminocyclopentanecarboxylate hydrochloride is a fine chemical for which a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available. In such instances, a Senior Application Scientist's primary directive is to apply established principles of chemical safety, drawing from data on analogous structures and the known reactivity of its constituent functional groups.

This guide provides essential, immediate safety and logistical information for handling Methyl 3-aminocyclopentanecarboxylate hydrochloride. It is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: An Expert Evaluation

In the absence of a dedicated SDS for Methyl 3-aminocyclopentanecarboxylate hydrochloride, we must infer its potential hazards from structurally similar compounds. This chemical is an ester (methyl carboxylate), a secondary amine (aminocyclopentane), and a hydrochloride salt. This combination suggests several potential hazards we must mitigate. Analysis of GHS classifications for analogous compounds, such as aminocycloalkane carboxylate derivatives and other amino acid hydrochlorides, provides a robust basis for our safety protocol.[1][2]

Hazard ClassPotential EffectGHS Classification (Based on Analogs)Source
Acute Toxicity, Oral Harmful if swallowed.Category 4[1][2]
Skin Corrosion/Irritation May cause skin irritation.Category 2[2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Category 1 / 2A[1][2]
Skin Sensitization May cause an allergic skin reaction.Category 1[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Category 3[2]

The hydrochloride salt form can release hydrogen chloride (HCl) gas upon thermal decomposition or reaction with bases, adding an inhalation hazard.[3] Furthermore, fine chemical powders present a respiratory hazard if inhaled.[4] Therefore, all handling procedures must be designed to contain the solid material and prevent contact.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is selected, proper engineering controls must be in place. These are non-discretionary for handling this class of compound.

  • Fume Hood: All weighing and handling of Methyl 3-aminocyclopentanecarboxylate hydrochloride must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine particulates and potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][5]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is the final barrier between the researcher and the chemical. The selection is based on a conservative assessment of the risks identified above.[6]

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety goggles with side-shields are mandatory.[7]

  • Rationale: The high risk of serious eye irritation or damage from fine powders or accidental splashes necessitates the full seal provided by goggles over standard safety glasses.[1][2][8]

  • Enhanced Precaution: When handling larger quantities (>10g) or performing vigorous mixing where splashing is possible, a full-face shield should be worn over the safety goggles.[6][7]

Hand Protection
  • Requirement: Chemical-resistant nitrile or neoprene gloves.

  • Rationale: This compound can cause skin irritation and may be a skin sensitizer.[1][2] Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.

  • Operational Directive: Always double-glove if there is a risk of tearing or for extended handling periods. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[5]

Body Protection
  • Requirement: A long-sleeved, fully buttoned laboratory coat.

  • Rationale: A lab coat prevents contamination of personal clothing and protects the skin from accidental spills.[7]

  • Enhanced Precaution: For procedures with a higher risk of significant spills, consider using a chemically resistant apron over the lab coat.

Respiratory Protection
  • Requirement: A NIOSH-approved respirator is necessary if engineering controls are insufficient or during a large spill cleanup.

  • Rationale: As a fine powder, this compound poses an inhalation risk.[2][4] While a fume hood is the primary control, a respirator provides crucial protection in off-normal situations.

  • Operational Directive: For most lab-scale operations within a functioning fume hood, a respirator may not be required. However, if you ever feel irritation or observe dust escaping containment, cease work and re-evaluate your engineering controls. For spill cleanup outside of a hood, a half-mask or full-face respirator with P100 (particulate) cartridges should be used.[9]

Procedural Workflow: Donning, Doffing, and Disposal

A disciplined, step-by-step approach to using PPE is as critical as its selection. The following workflow minimizes the risk of exposure and contamination.

Experimental & Handling Workflow

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Handling Area in Fume Hood get_sds 2. Review SDS for Analogs & This Guide prep_area->get_sds gather_ppe 3. Gather All Required PPE get_sds->gather_ppe don_ppe 4. Don PPE (Lab Coat, Goggles, Gloves) gather_ppe->don_ppe weigh 5. Weigh Compound don_ppe->weigh transfer 6. Transfer to Reaction Vessel weigh->transfer dissolve 7. Perform Chemical Work transfer->dissolve decon 8. Decontaminate Glassware & Equipment dissolve->decon dispose_chem 9. Dispose of Chemical Waste (per Institutional Guidelines) decon->dispose_chem doff_ppe 10. Doff PPE in Order: Gloves -> Goggles -> Lab Coat dispose_chem->doff_ppe dispose_ppe 11. Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash 12. Wash Hands Thoroughly dispose_ppe->wash

Caption: Safe Handling Workflow for Methyl 3-aminocyclopentanecarboxylate HCl.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE: This sequence is designed to prevent re-contamination.

  • Gloves: Remove the outer gloves first, peeling them off so they turn inside-out. If wearing inner gloves, remove them using the same technique. Dispose of them immediately in the designated hazardous waste container.[5]

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, by handling the strap. Avoid touching the front of the device.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]

Disposal Plan: Chemical and Contaminated Materials

  • Chemical Waste: Unused or waste Methyl 3-aminocyclopentanecarboxylate hydrochloride should be treated as hazardous waste. It must be disposed of in a clearly labeled, sealed container according to your institution's and local regulations.[5] Do not empty into drains.[1]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, including gloves and any disposable lab coats or aprons, must be disposed of as solid hazardous waste.[5]

By adhering to this comprehensive guide, you build a deep, trustworthy foundation for safety and operational excellence in the laboratory. This protocol is not merely a list of rules but a system designed for the protection of the most valuable asset in the lab: the scientist.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Aminocyclopentanecarboxylic acid. Available at: [Link]

  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. Available at: [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Trihydro Corporation. (2020). Chemical PPE. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminocyclopentanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminocyclopentanecarboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.